YK11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H34O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17R)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25-/m0/s1 |
InChI Key |
KCQHQCDHFVGNMK-DEIKBOPOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
YK11's Mechanism of Action on Myostatin Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the myostatin-inhibiting properties of YK11, a novel steroidal selective androgen receptor modulator (SARM). Drawing upon key foundational research, this document details the signaling pathways, experimental validation, and quantitative effects of this compound on myogenic differentiation. The primary mechanism of action involves this compound's function as a partial agonist of the androgen receptor, which, in turn, leads to a significant upregulation of follistatin, a potent endogenous inhibitor of myostatin. This guide presents quantitative data from seminal studies in clearly structured tables, outlines detailed experimental protocols for replication and further investigation, and provides visualizations of the core signaling pathways and experimental workflows using Graphviz.
Introduction
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass.[1] Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases and for enhancing muscle growth in various contexts. This compound, a synthetic steroidal SARM, has emerged as a compound of interest due to its potent anabolic effects, which are attributed to its unique dual mechanism of action: partial androgen receptor activation and robust myostatin inhibition.[2][3] Unlike traditional androgens, this compound's anabolic activity is primarily mediated through the induction of follistatin, an antagonist of myostatin.[4] This guide serves as a technical resource for researchers and drug development professionals, elucidating the core mechanisms of this compound-mediated myostatin inhibition.
Core Mechanism of Action: A Dual Approach
This compound exerts its anabolic effects through a distinct two-pronged mechanism:
-
Partial Agonism of the Androgen Receptor (AR): this compound binds to and partially activates the androgen receptor.[4] This interaction is crucial for its tissue-selective anabolic activity. However, unlike full agonists like dihydrotestosterone (DHT), this compound's activation of the AR does not induce the N/C terminal interaction, which is a requirement for the full transcriptional activity of the receptor.[4] This partial agonism is key to its selective gene regulation.
-
Induction of Follistatin Expression: The primary mechanism by which this compound inhibits myostatin is through the significant upregulation of follistatin (Fst) gene expression.[4] Follistatin is a secreted glycoprotein that directly binds to myostatin, preventing it from interacting with its cell surface receptor, Activin A Receptor Type IIB (ActRIIB), thereby neutralizing its inhibitory effect on muscle growth.[1]
The induction of follistatin by this compound is a key differentiator from other androgens like DHT, which do not significantly increase follistatin expression.[4] This unique property positions this compound as a potent myostatin inhibitor.
Signaling Pathway
The signaling cascade initiated by this compound leading to myostatin inhibition and subsequent myogenic differentiation can be summarized as follows:
-
Cellular Entry and AR Binding: this compound enters the target muscle cell and binds to the androgen receptor (AR) in the cytoplasm.
-
Nuclear Translocation: The this compound-AR complex translocates to the nucleus.
-
Gene Transcription: As a partial agonist, the this compound-AR complex selectively binds to androgen response elements (AREs) on the DNA, leading to the recruitment of specific cofactors.
-
Follistatin Upregulation: This selective gene activation results in a significant increase in the transcription and translation of the follistatin (Fst) gene.
-
Myostatin Inhibition: Secreted follistatin binds to extracellular myostatin, forming an inactive complex.
-
Myogenic Differentiation: With myostatin inhibited, myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin are upregulated, leading to myoblast differentiation and muscle fiber growth.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression of key myogenic regulatory factors and follistatin in C2C12 myoblasts, as reported in foundational studies.
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) mRNA Expression
| Gene | Treatment (500 nM) | Fold Change vs. Control (Approx.) |
| Myf5 | This compound | ~3.5x |
| DHT | ~2.5x | |
| MyoD | This compound | ~3.0x |
| DHT | ~2.0x | |
| Myogenin | This compound | ~4.0x |
| DHT | ~2.5x |
Data interpreted from graphical representations in Kanno Y, et al. (2013).[4]
Table 2: Effect of this compound on Follistatin (Fst) mRNA Expression
| Gene | Treatment (500 nM) | Fold Change vs. Control (Approx.) |
| Follistatin | This compound | ~3.0x |
| DHT | No significant change |
Data interpreted from graphical representations in Kanno Y, et al. (2013).[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Myogenic Differentiation of C2C12 Cells
-
Cell Line: Mouse C2C12 myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation Induction: To induce myogenic differentiation, C2C12 myoblasts are grown to approximately 80-90% confluency. The growth medium is then replaced with differentiation medium, which consists of DMEM supplemented with 2% horse serum.
-
Treatment: this compound or DHT is dissolved in ethanol (EtOH) and added to the differentiation medium at a final concentration of 500 nM. The control group receives an equivalent volume of EtOH.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from C2C12 cells using a suitable reagent such as TRIzol or a column-based kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
Real-Time PCR: qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Primer Sequences (Mouse):
-
Follistatin (Fst):
-
Forward: 5'-AGT GGC TGC TGA ATG TCC AG -3'
-
Reverse: 5'-GTC TCC TCT GCA TCC TGG TC -3'
-
-
MyoD:
-
Forward: 5'-CCA CTT CAC TGA CCT GCT TCT A -3'
-
Reverse: 5'-GCT CCA CTC GAG AAG CAC AT -3'
-
-
Myf5:
-
Forward: 5'-GAC AAG GTG ATG GAC AAG GCT -3'
-
Reverse: 5'-TGT GGG AGC TGT TTA TCT TCC A -3'
-
-
Myogenin:
-
Forward: 5'-GCA AAT GCA CTA GAG GAG CCT -3'
-
Reverse: 5'-AGG GAG TGG TGT GTC TGA TGT T -3'
-
-
β-actin (housekeeping gene):
-
Forward: 5'-TGT GAT GGT GGG AAT GGG TCA G -3'
-
Reverse: 5'-TTT GAT GTC ACG CAC GAT TTC C -3'
-
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene (β-actin).
Western Blotting for Myosin Heavy Chain (MyHC)
-
Protein Extraction: C2C12 cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against Myosin Heavy Chain (e.g., anti-MyHC, clone MF20) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Follistatin Neutralization Assay
-
Protocol: C2C12 cells are induced to differentiate in the presence of 500 nM this compound. Simultaneously, a neutralizing anti-follistatin antibody (e.g., goat anti-human/mouse Follistatin polyclonal antibody) is added to the culture medium.[4]
-
Endpoint Analysis: After a specified period of differentiation (e.g., 4 days), the expression of myogenic regulatory factors (e.g., Myf5) is assessed by qRT-PCR to determine if the effects of this compound are reversed by the neutralization of follistatin.
Conclusion
References
YK11: A Comprehensive Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic, steroidal molecule that has garnered significant interest within the scientific community for its unique activity as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1] Structurally derived from dihydrotestosterone (DHT), this compound exhibits a distinct pharmacological profile, setting it apart from traditional anabolic steroids and other non-steroidal SARMs.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, a complete list of its associated CAS numbers, detailed experimental protocols from key studies, and a visual representation of its signaling pathways.
This compound CAS Numbers
This compound is associated with two primary CAS (Chemical Abstracts Service) numbers. The most commonly cited CAS number is 1370003-76-1 .[1][2][3] An alternative CAS number, 431579-34-9 , is also frequently referenced in chemical supplier databases.[4][5] It is important to note that commercially available this compound is often a mixture of diastereomers.[6]
Chemical Properties of this compound
This compound possesses a range of distinct chemical and physical properties that are crucial for its handling, formulation, and analysis. A summary of these properties is presented in the tables below.
Table 1: General Chemical Information for this compound
| Property | Value | Source(s) |
| IUPAC Name | Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | [1][7] |
| Synonyms | (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, Myostine | [1] |
| Molecular Formula | C25H34O6 | [1][2] |
| Molecular Weight | 430.53 g/mol | [2][7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline solid | [8] |
| Melting Point | 134-137 °C | [9][10] |
| Boiling Point | 564.4 ± 50.0 °C (Predicted) | [9][11] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [9][11] |
| Solubility | Soluble in ethanol, methanol, acetonitrile (~1 mg/ml), and DMSO. Slightly soluble in chloroform. Very slightly soluble in water (0.13 g/L at 25°C). | [6][8][9][10][12] |
| Storage | Store at -20°C in a freezer for long-term stability. | [8][11][12] |
| Stability | Stable for at least 4 years when stored at -20°C. | [12] |
| UV/Vis (λmax) | 242 nm | [6][12] |
Biological Activity and Signaling Pathways
This compound's primary mechanism of action involves its function as a partial agonist of the androgen receptor (AR).[1] Unlike full agonists like DHT, this compound does not induce the N/C-terminal interaction of the AR, which is necessary for full transcriptional activation.[1] This partial agonism contributes to its selective tissue activity.
A key and unique feature of this compound is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[1][13][14] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound promotes myogenic (muscle-building) differentiation.[14]
The signaling pathway of this compound can be visualized as follows:
Experimental Protocols
This section provides detailed methodologies for key experiments that have elucidated the biological activity of this compound.
Cell Culture and Differentiation
-
C2C12 Myoblast Culture and Myogenic Differentiation: Mouse C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere. To induce myogenic differentiation, confluent cells are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum. This compound or DHT is then added to this medium.[15]
-
MC3T3-E1 Osteoblast Culture and Osteogenic Differentiation: Mouse MC3T3-E1 osteoblast cells are cultured in Minimum Essential Medium α (MEMα) with 10% FBS. For osteogenic differentiation, the medium is supplemented with ascorbic acid and β-glycerol phosphate.[16]
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the myogenic effects of this compound on C2C12 cells.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. This compound | 1370003-76-1 [chemicalbook.com]
- 3. YK-11 | C25H34O6 | CID 119058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 431579-34-9 [chemicalbook.com]
- 5. YK-11 | CAS 1370003-76-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound CAS#: 1370003-76-1 [m.chemicalbook.com]
- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Cas 1370003-76-1,this compound | lookchem [lookchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. moreplatesmoredates.com [moreplatesmoredates.com]
- 14. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 16. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
A Comprehensive Technical Guide to the Molecular Structure and Synthesis of YK11
This in-depth technical guide provides a detailed overview of the molecular structure, synthesis, and signaling pathways of YK11, a synthetic steroidal selective androgen receptor modulator (SARM). The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure of this compound
This compound, systematically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid derived from dihydrotestosterone (DHT).[1] Its steroidal structure distinguishes it from many non-steroidal SARMs.[1]
The molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₃₄O₆ |
| Molar Mass | 430.541 g·mol⁻¹[1] |
| IUPAC Name | Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1] |
| CAS Number | 1370003-76-1[1] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC5=CC(=O)CC[C@H]35[1] |
| InChI Key | KCQHQCDHFVGNMK-PQUNLUOYSA-N[1] |
Synthesis Pathway of this compound
The synthesis of this compound involves a palladium-catalyzed diastereoselective cyclization carbonylation. This key step results in the formation of this compound as a mixture of two diastereomers. An improved synthesis method has been reported that achieves a higher diastereomeric ratio.
The reaction involves the palladium-catalyzed carbonylation of a precursor molecule in the presence of a chiral ligand. The stereochemistry of the major, and more biologically active, diastereomer has been determined through X-ray crystallographic analysis.
Below is a diagram illustrating this key synthesis step.
References
YK11: A Technical Whitepaper on its Dual-Action as a Partial Androgen Receptor Agonist and Myostatin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, a myostatin inhibitor. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its molecular interactions, downstream signaling pathways, and the experimental evidence supporting its classification and activities. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
This compound, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally distinct from non-steroidal SARMs, possessing a steroidal backbone derived from dihydrotestosterone (DHT).[1] First reported by Kanno and colleagues in 2011, this compound was identified as a partial agonist of the androgen receptor.[2] Subsequent research revealed its more defining characteristic: the ability to significantly increase the expression of follistatin, an antagonist of myostatin, a key negative regulator of muscle growth.[3][4] This dual functionality positions this compound as a compound of interest for therapeutic applications in muscle-wasting conditions and for performance enhancement.[3][5]
Mechanism of Action: A Dual Approach to Myogenesis
This compound exerts its anabolic effects through two primary, interconnected pathways: partial activation of the androgen receptor and inhibition of myostatin signaling.
Partial Agonism of the Androgen Receptor
This compound binds to the androgen receptor but does not induce the full transcriptional activation typical of potent androgens like DHT.[3][4] This partial agonism is attributed to its inability to promote the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, a conformation required for maximal receptor activity.[3][4] Despite this, the binding of this compound to the AR is sufficient to initiate downstream signaling cascades that contribute to anabolic effects in musculoskeletal tissues.[3][6]
Myostatin Inhibition via Follistatin Upregulation
The most distinctive feature of this compound is its robust induction of follistatin (Fst) expression in muscle cells.[3][4] This effect is mediated through its interaction with the androgen receptor, as the presence of an AR antagonist, flutamide, attenuates the this compound-induced increase in follistatin mRNA.[3] Follistatin is a secreted glycoprotein that acts as a potent antagonist of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily. By binding directly to myostatin, follistatin prevents it from interacting with its receptor, activin type IIB receptor (ActRIIB), thereby inhibiting its downstream signaling that negatively regulates muscle growth.[3][7]
The signaling pathway is as follows:
References
- 1. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
a complete list of YK11's effects on follistatin expression in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro effects of the selective androgen receptor modulator (SARM), YK11, on the expression of follistatin (Fst). The information presented herein is synthesized from peer-reviewed scientific literature to serve as a detailed resource for researchers and professionals in the field of drug development.
Executive Summary
This compound, a novel steroidal SARM, has been shown to significantly upregulate the expression of follistatin in myoblasts in vitro. This induction is a key mechanism behind this compound's potent myogenic activity. The effect is mediated through the androgen receptor (AR), as the co-administration of an AR antagonist or the knockdown of the AR gene attenuates the this compound-induced increase in follistatin mRNA. This guide details the quantitative data from these pivotal experiments, outlines the methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The primary source of quantitative data on this compound's effect on follistatin expression in vitro comes from studies on murine C2C12 myoblast cells. The following tables summarize the key findings.
Table 1: Effect of this compound on Follistatin (Fst) mRNA Expression in C2C12 Myoblasts[1][2][3]
| Treatment | Concentration | Duration | Relative Fst mRNA Expression (Fold Change vs. Control) |
| Control (EtOH) | - | 2 days | ~1.0 |
| This compound | 500 nM | 2 days | ~4.5 |
| DHT | 500 nM | 2 days | ~1.0 |
| Control (EtOH) | - | 4 days | ~1.0 |
| This compound | 500 nM | 4 days | ~2.5 |
| DHT | 500 nM | 4 days | ~1.0 |
Data are estimated from graphical representations in the source literature. DHT (dihydrotestosterone) serves as a comparator androgen.
Table 2: Androgen Receptor (AR) Dependency of this compound-Induced Follistatin (Fst) mRNA Expression in C2C12 Myoblasts[1][2][3]
| Condition | Treatment (6 hours) | Relative Fst mRNA Expression (Fold Change vs. Control) |
| Control | - | ~1.0 |
| This compound | 500 nM | ~2.0 |
| This compound + Flutamide | 500 nM + 10 µM | ~1.2 |
| Control siRNA | This compound (500 nM) | ~2.5 |
| AR siRNA | This compound (500 nM) | ~1.5 |
Data are estimated from graphical representations in the source literature. Flutamide is an androgen receptor antagonist. AR siRNA was used to knock down the androgen receptor.
Experimental Protocols
The following methodologies are based on the key experiments investigating the effects of this compound on follistatin expression in vitro.[1][2]
Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblast cells.
-
Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Differentiation: To induce myogenic differentiation, the growth medium was switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum.
This compound and DHT Treatment
-
Preparation: this compound and Dihydrotestosterone (DHT) were dissolved in ethanol (EtOH) to create stock solutions.
-
Treatment: C2C12 cells were treated with this compound (500 nM), DHT (500 nM), or a solvent control (EtOH) in the differentiation medium for the specified durations (e.g., 2 or 4 days).
Androgen Receptor Inhibition and Knockdown
-
AR Antagonist: For inhibition studies, cells were pre-treated with the androgen receptor antagonist, flutamide (10 µM), for 30 minutes before the addition of this compound or DHT.
-
AR Knockdown: For gene knockdown experiments, C2C12 cells were transfected with small interfering RNA (siRNA) against the androgen receptor or a negative control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). After 24 hours, the medium was changed to differentiation medium, and cells were treated with this compound or a solvent control for an additional 6 hours.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from the C2C12 cells using a suitable reagent (e.g., ISOGEN II).
-
cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: Quantitative real-time PCR was performed using a SYBR Green-based qPCR mix on a real-time PCR system. The expression of follistatin (Fst) mRNA was measured and normalized to a housekeeping gene (e.g., β-actin). The relative gene expression was calculated using the comparative Ct method.
Visualizations
Signaling Pathway of this compound-Induced Follistatin Expression
Caption: Proposed signaling pathway of this compound-induced follistatin expression.
Experimental Workflow for Investigating this compound's Effect on Follistatin
Caption: Experimental workflow for quantifying this compound's effect on follistatin mRNA.
Conclusion
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
YK11's Role in Myogenic Differentiation of C2C12 Myoblasts: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activity of the selective androgen receptor modulator (SARM), YK11, in promoting the myogenic differentiation of C2C12 myoblasts. This compound, a novel steroidal compound, has demonstrated potent anabolic effects on skeletal muscle, and this document aims to detail the key experimental findings that elucidate its mode of action. The primary focus is on the pivotal role of follistatin (Fst) in the this compound-mediated signaling cascade that leads to myogenesis. This guide is intended for researchers, scientists, and drug development professionals in the field of muscle biology and therapeutics.
Core Mechanism of Action
This compound is a partial agonist of the androgen receptor (AR).[1][2][3] Unlike dihydrotestosterone (DHT), a full AR agonist, this compound activates the AR without inducing the N/C terminal interaction, a conformational change typically required for full receptor activation.[1][2][3] This unique mode of binding likely contributes to its selective anabolic effects. In C2C12 myoblasts, this compound promotes myogenic differentiation by upregulating the expression of key myogenic regulatory factors (MRFs).[1][2][3] A key and distinguishing feature of this compound's mechanism is its ability to induce the expression of follistatin (Fst), an antagonist of myostatin, which is a negative regulator of muscle growth.[1][2][3] This induction of Fst is crucial for the myogenic effects of this compound.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in C2C12 myoblasts and the general experimental workflow used to investigate its effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and DHT on the expression of key myogenic markers in C2C12 cells. All gene expression data is presented as fold change relative to the vehicle control.
Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression after 4 Days
| Treatment (500 nM) | Myf5 mRNA Fold Change | MyoD mRNA Fold Change | Myogenin mRNA Fold Change |
| DHT | ~2.5 | ~2.0 | ~2.5 |
| This compound | ~4.5 | ~3.5 | ~4.0 |
| Data is estimated from graphical representations in Kanno et al. (2013) and presented as approximate fold changes.[1][2][3] |
Table 2: Effect of AR Antagonist (Flutamide) on this compound-Induced MRF Expression after 4 Days
| Treatment | Myf5 mRNA Fold Change | MyoD mRNA Fold Change | Myogenin mRNA Fold Change |
| This compound (500 nM) | ~4.5 | ~3.5 | ~4.0 |
| This compound + Flutamide (10 µM) | ~1.0 | ~1.0 | ~1.0 |
| Data is estimated from graphical representations in Kanno et al. (2013) and shows that the effects of this compound are AR-dependent.[1][2][3] |
Table 3: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression
| Treatment (500 nM) | Fst mRNA Fold Change (Day 2) | Fst mRNA Fold Change (Day 4) |
| DHT | ~1.0 | ~1.0 |
| This compound | ~2.0 | ~1.5 |
| Data is estimated from graphical representations in Kanno et al. (2013). Note that DHT does not induce Fst expression.[1][2][3] |
Table 4: Effect of Follistatin Neutralization on this compound-Induced Myf5 Expression after 4 Days
| Treatment | Myf5 mRNA Fold Change |
| This compound (500 nM) | ~4.5 |
| This compound + anti-Fst Antibody | ~2.0 |
| Data is estimated from graphical representations in Kanno et al. (2013) and demonstrates the importance of Fst in this compound's myogenic activity.[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Kanno et al. (2013).[1][2][3]
C2C12 Cell Culture and Differentiation
-
Cell Line: Mouse myoblast cell line C2C12.
-
Growth Medium (GM): Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with differentiation medium (DM), which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
Treatment with Compounds
-
Preparation of Compounds: this compound and dihydrotestosterone (DHT) are dissolved in ethanol (EtOH). The androgen receptor antagonist, hydroxyflutamide (FLU), is also dissolved in EtOH.
-
Treatment Procedure: C2C12 cells are cultured in DM and treated with this compound (500 nM), DHT (500 nM), or vehicle control (EtOH). For antagonist experiments, cells are co-treated with this compound (500 nM) and FLU (10 µM).
-
Treatment Duration: Cells are treated for specified periods, typically ranging from 2 to 7 days, depending on the experiment.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from C2C12 cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green PCR master mix. The relative expression of target genes (MyoD, Myf5, myogenin, Fst) is normalized to the expression of a housekeeping gene, such as β-actin.
-
Data Analysis: The comparative Ct method (2^-ΔΔCt) is used to calculate the fold change in gene expression relative to the vehicle-treated control group.
Western Blotting
-
Protein Extraction: Whole-cell lysates are prepared from C2C12 cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the protein of interest (e.g., myosin heavy chain, MyHC). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Follistatin Neutralization Assay
-
Procedure: C2C12 cells are cultured in DM and treated with this compound (500 nM) in the presence or absence of a neutralizing anti-follistatin antibody.
-
Analysis: After the treatment period (e.g., 4 days), the expression of myogenic regulatory factors, such as Myf5, is measured by qRT-PCR to determine if the myogenic effects of this compound are attenuated by blocking follistatin activity.
Conclusion
The available evidence strongly indicates that this compound promotes myogenic differentiation in C2C12 myoblasts through a mechanism that is dependent on the androgen receptor and is uniquely characterized by the induction of follistatin.[1][2][3] This upregulation of follistatin, an inhibitor of the anti-myogenic factor myostatin, appears to be a key differentiator between the anabolic activity of this compound and that of traditional androgens like DHT.[1][2][3] These findings provide a solid foundation for further research into the therapeutic potential of this compound and other SARMs with similar mechanisms of action for the treatment of muscle-wasting disorders.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
The Impact of YK11 on Osteoblastic Proliferation in MC3T3-E1 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the effects of the selective androgen receptor modulator (SARM), YK11, on the proliferation and differentiation of murine pre-osteoblastic MC3T3-E1 cells. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the known signaling pathways and experimental workflows.
Executive Summary
This compound, a novel steroidal SARM, has demonstrated significant anabolic effects on bone-forming cells.[1][2] In vitro studies utilizing the MC3T3-E1 cell line have shown that this compound enhances osteoblastic proliferation, differentiation, and mineralization.[1][3] The primary mechanism of action in these cells appears to be mediated through the androgen receptor (AR), leading to the activation of the Akt signaling pathway.[1][3][4] While this compound is also known to upregulate the expression of follistatin, a myostatin inhibitor, in myoblasts, current research has not established a direct role for the follistatin-myostatin pathway in this compound-induced osteoblastic proliferation in MC3T3-E1 cells.[5] This guide consolidates the available quantitative data and experimental protocols to serve as a foundational resource for further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on MC3T3-E1 cells.
Table 2.1: Effect of this compound on MC3T3-E1 Cell Proliferation
| Treatment | Concentration | Duration | Proliferation Assay | Result (Relative to Control) | Citation |
| This compound | 0.5 µM | 96 h | MTS Assay | Increased cell growth | [3] |
| DHT | 0.01 µM | 96 h | MTS Assay | Increased cell growth | [3] |
| This compound + HF | 0.5 µM this compound, 1 µM Hydroxyflutamide | 96 h | MTS Assay | Proliferation increase was reversed | [3] |
Note: Specific quantitative values for the increase in cell growth were not provided in the primary literature in numerical format but were presented graphically.
Table 2.2: Effect of this compound on Osteoblast Differentiation Markers
| Marker | Treatment | Concentration | Duration | Assay | Result (Relative to Control) | Citation | |---|---|---|---|---|---| | Alkaline Phosphatase (ALP) Activity | this compound | 0.5 µM | 7 d | p-NPP Assay | Increased activity |[3] | | Mineralization | this compound | 0.5 µM | 21 d | Alizarin Red S Staining | Increased calcium deposition |[3] | | Osteoprotegerin (OPG) mRNA | this compound | 0.5 µM | 14 d | RT-qPCR | Increased expression |[3] | | Osteocalcin (OC) mRNA | this compound | 0.5 µM | 14 d | RT-qPCR | Increased expression |[3] |
Note: The primary literature presented these results graphically. Specific fold-change values were not explicitly stated in the text.
Table 2.3: Effect of this compound on Akt Signaling
| Analyte | Treatment | Concentration | Duration | Assay | Result (Relative to Control) | Citation | |---|---|---|---|---|---| | Phosphorylated Akt (p-Akt) | this compound | 0.5 µM | 15 min | Western Blot | Increased phosphorylation |[3] | | Phosphorylated Akt (p-Akt) | DHT | 0.01 µM | 15 min | Western Blot | Increased phosphorylation |[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the primary literature.[3]
Cell Culture and Treatments
-
Cell Line: MC3T3-E1 murine pre-osteoblastic cells.
-
Culture Medium: α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treatments: this compound (synthesized in-house), dihydrotestosterone (DHT), and hydroxyflutamide (HF) were dissolved in ethanol. The final concentration of ethanol in the medium was kept below 0.1%.
Cell Proliferation (MTS Assay)
-
MC3T3-E1 cells were seeded in 96-well plates.
-
After 24 hours, the medium was replaced with differentiation medium containing this compound (0.5 µM), DHT (0.01 µM), or this compound in combination with the AR antagonist hydroxyflutamide (1 µM).
-
Cells were incubated for 96 hours.
-
Cell proliferation was measured using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) kit according to the manufacturer's instructions.
-
Absorbance was read at 490 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
-
MC3T3-E1 cells were cultured in 24-well plates with differentiation medium containing this compound (0.5 µM) or DHT (0.01 µM) for 7 days.
-
Cells were washed with PBS and lysed.
-
ALP activity in the cell lysate was measured using a p-nitrophenyl phosphate (pNPP) substrate.
-
The absorbance of the resulting p-nitrophenol was measured at 405 nm.
Mineralization (Alizarin Red S Staining)
-
MC3T3-E1 cells were cultured in differentiation medium with this compound (0.5 µM) or DHT (0.01 µM) for 21 days.
-
Cells were fixed with 10% formaldehyde for 15 minutes.
-
The fixed cells were stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
After washing with distilled water, the stained calcium deposits were visualized by microscopy.
Gene Expression Analysis (RT-qPCR)
-
MC3T3-E1 cells were cultured in differentiation medium with this compound (0.5 µM) or DHT (0.01 µM) for 14 days.
-
Total RNA was extracted from the cells.
-
cDNA was synthesized from the total RNA using reverse transcriptase.
-
Real-time quantitative PCR (RT-qPCR) was performed to measure the mRNA expression levels of osteoprotegerin (OPG) and osteocalcin (OC).
-
Gene expression levels were normalized to a housekeeping gene.
Western Blot Analysis for Akt Phosphorylation
-
MC3T3-E1 cells were serum-starved for 24 hours.
-
Cells were then treated with this compound (0.5 µM) or DHT (0.01 µM) for 15 minutes.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was immunoblotted with primary antibodies against phosphorylated Akt (Ser473) and total Akt.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in MC3T3-E1 Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 3. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 4. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
YK11's Gene-Selective Transactivation in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has demonstrated a unique profile of gene-selective transactivation in androgen receptor (AR)-positive breast cancer cells. Unlike natural androgens such as dihydrotestosterone (DHT), this compound exhibits partial agonism, leading to the differential regulation of AR target genes. This guide provides a comprehensive overview of the current understanding of this compound's molecular mechanism in breast cancer cells, focusing on the MDA-MB-453 cell line. It is important to note that a complete, genome-wide list of genes regulated by this compound in breast cancer cells is not yet available in the scientific literature. This document summarizes the existing data on its selective gene regulation, the proposed mechanisms, and detailed experimental protocols to facilitate further research in this area.
Introduction
The androgen receptor, a member of the nuclear receptor superfamily, is expressed in a significant portion of breast cancers and represents a potential therapeutic target.[1] Selective androgen receptor modulators (SARMs) are a class of ligands that bind to the AR and display tissue-selective effects. This compound has emerged as a steroidal SARM with a distinct mechanism of action.[2][3] In AR-positive MDA-MB-453 human breast cancer cells, this compound acts as a partial agonist, inducing a different pattern of AR-mediated gene expression compared to the full agonist DHT.[2][4][5] This gene-selective activity suggests that this compound could potentially be developed to elicit specific, desired downstream effects of AR activation while avoiding others.
Quantitative Data on Gene-Selective Transactivation
The gene-selective transactivation of this compound in MDA-MB-453 breast cancer cells has been primarily characterized by its differential effects on two AR target genes: FK506-binding protein 51 (FKBP51) and SARG (Specifically Androgen Regulated Gene).
| Gene | Ligand | Concentration | Fold Induction (mRNA) | Reference |
| FKBP51 | DHT | 10 nM | ~ 8-fold | [5] |
| This compound | 1 µM | ~ 8-fold | [5] | |
| SARG | DHT | 10 nM | ~ 6-fold | [5] |
| This compound | 1 µM | No significant induction | [5] |
Table 1: Relative mRNA expression of AR target genes in MDA-MB-453 cells treated with DHT or this compound for 24 hours. Data are illustrative based on published findings.
Molecular Mechanism of Gene Selectivity
The gene-selective action of this compound is believed to stem from its unique interaction with the androgen receptor, which leads to a distinct conformational change in the receptor. This altered conformation subsequently influences the recruitment of co-regulatory proteins, ultimately dictating which target genes are transcribed.
Altered Androgen Receptor Conformation
Docking studies suggest that the bulky C17-group of the this compound molecule sterically hinders the typical conformational changes of the AR ligand-binding domain (LBD), particularly affecting the positioning of helices 11 and 12.[2] This is significant because the proper positioning of these helices is crucial for the formation of a functional activation function-2 (AF-2) domain, which is a key site for coactivator binding and subsequent transcriptional activation.
Differential Cofactor Recruitment
The altered conformation of the AR when bound to this compound leads to a different profile of cofactor recruitment compared to when it is bound to DHT.[2] Specifically, this compound does not promote the canonical N/C-terminal interaction of the AR, a handshake between the N-terminal and C-terminal domains that is required for full transcriptional activity of some target genes.[3][4] Mammalian two-hybrid assays have supported the hypothesis of differential cofactor recruitment, with mutational studies of glutamine 902 in the AR also indicating its importance in the selective action of this compound.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's gene-selective transactivation in breast cancer cells.
Cell Culture and Treatment
-
Cell Line: MDA-MB-453 (AR-positive, ER-negative, PR-negative human breast cancer cell line).
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO2.
-
Hormone Deprivation: Prior to hormone treatment, cells are cultured in a phenol red-free medium containing 5% charcoal-stripped FBS for 48-72 hours to reduce the influence of endogenous steroids.
-
Treatment: Cells are treated with this compound (typically 1 µM), DHT (typically 10 nM), or vehicle (e.g., DMSO) for the desired duration (e.g., 24 hours for gene expression analysis).
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable method, such as TRIzol reagent or a column-based kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Primers:
-
FKBP51: (Forward and reverse primer sequences to be obtained from specific publications or designed).
-
SARG: (Forward and reverse primer sequences to be obtained from specific publications or designed).
-
Housekeeping gene (e.g., GAPDH or ACTB): Used for normalization.
-
-
Thermal Cycling: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as fold change relative to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: MDA-MB-453 cells are treated with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against the androgen receptor or a control IgG overnight.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washes: The beads are washed to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified using a PCR purification kit.
-
Analysis: The enrichment of specific DNA regions (e.g., androgen response elements in the promoters of target genes) is quantified by qPCR.
Conclusion and Future Directions
The available evidence clearly indicates that this compound acts as a gene-selective androgen receptor modulator in breast cancer cells. Its ability to differentially regulate AR target genes, such as FKBP51 and SARG, provides a compelling case for the nuanced pharmacological control of AR activity. The proposed mechanism involving altered AR conformation and subsequent differential cofactor recruitment offers a solid framework for understanding this selectivity.
However, the current knowledge is limited to a very small subset of AR-regulated genes. To fully realize the therapeutic potential of this compound and similar SARMs, future research should prioritize genome-wide analyses, such as RNA-sequencing and ChIP-sequencing, to generate a comprehensive list of this compound-regulated genes and AR binding sites in breast cancer cells. Such studies will be instrumental in predicting the full spectrum of this compound's biological effects and in guiding the development of next-generation SARMs with tailored gene-regulatory profiles for the treatment of breast cancer and other hormone-dependent diseases.
References
- 1. Quantitation of androgen receptor gene expression in sporadic breast tumors by real-time RT-PCR: evidence that MYC is an AR-regulated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 4. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Neurochemical Impact of YK11 on the Rat Hippocampus: A Technical Guide
For Immediate Release: For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the neurochemical effects of the selective androgen receptor modulator (SARM), YK11, within the rat hippocampus. This document summarizes key findings from in vivo studies, detailing the compound's impact on crucial signaling pathways, neuroinflammation, and cellular health. All quantitative data from cited studies are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, this guide includes visual representations of the described signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play.
Executive Summary
Recent preclinical studies have demonstrated that this compound, a steroidal SARM, readily crosses the blood-brain barrier and exerts significant neurochemical effects in the rat hippocampus. In vivo research indicates that this compound administration is associated with the downregulation of the BDNF/TrkB/CREB signaling pathway, a critical cascade for neuronal growth and memory. Furthermore, this compound has been shown to induce neuroinflammation by increasing pro-inflammatory cytokines and to trigger apoptosis through the p38 MAPK signaling pathway. The compound also elevates oxidative stress and impairs mitochondrial function within the hippocampus. These findings highlight the complex and potentially detrimental neurological effects of this compound at anabolic dosages.
Neurochemical Effects of this compound in the Rat Hippocampus
Studies on male Wistar rats have revealed a range of neurochemical alterations in the hippocampus following this compound administration. The primary effects observed are the modulation of key signaling pathways involved in neurogenesis and memory, the induction of a pro-inflammatory state, and the initiation of apoptotic processes.
Impact on BDNF/TrkB/CREB Signaling
This compound has been shown to downregulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway[1][2]. This pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity.
Table 1: Qualitative Effects of this compound on Hippocampal Signaling Pathways
| Signaling Pathway | Effect of this compound Administration | Associated Function | Reference |
| BDNF/TrkB/CREB | Downregulation | Neuronal growth, memory consolidation | [1][2] |
| p38 MAPK | Heightened Activity | Apoptosis, inflammation | [1][2] |
Neuroinflammatory and Apoptotic Effects
This compound administration has been demonstrated to increase pro-inflammatory cytokines and decrease anti-inflammatory cytokines in the hippocampus, indicating a shift towards a neuroinflammatory environment[1][2]. This is coupled with the activation of the p38 MAPK pathway, which initiates an apoptotic cascade involving Bax, Bcl-2, and cleaved caspase-3, ultimately leading to programmed cell death[1][2].
Table 2: Effects of this compound on Inflammatory Cytokines in the Rat Hippocampus
| Cytokine | Effect of this compound Administration | Function | Reference |
| Interleukin-1β (IL-1β) | Increased | Pro-inflammatory | [1][2] |
| Interleukin-6 (IL-6) | Increased | Pro-inflammatory | [1][2] |
| Interleukin-10 (IL-10) | Reduced | Anti-inflammatory | [1][2] |
Oxidative Stress and Mitochondrial Dysfunction
Further research has indicated that this compound induces oxidative stress and impairs mitochondrial function within the hippocampus[3][4]. This is characterized by alterations in the endogenous antioxidant system and negative effects on mitochondrial function markers[3][4].
Experimental Protocols
The following methodologies were employed in the key in vivo studies investigating the effects of this compound in the rat hippocampus.
Animal Model and Dosing Regimen
-
Compound: (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic-acid-methyl-ester (this compound)[1][2].
-
Groups: Studies typically involved a control group, a this compound-only group, an exercise-only group, and a combined exercise and this compound group[1][2][3][4].
In Silico and In Vitro Methods
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Used to demonstrate the brain permeability of this compound[1][2].
-
Molecular Docking Analysis: Employed to show the binding affinity of this compound to the androgen receptor in the hippocampus and its inhibitory effects on 5-alpha-reductase type II[1][2].
Ex Vivo Analysis
-
Biochemical Analysis: Hippocampal tissue was analyzed to measure levels of cytokines, components of the BDNF/TrkB/CREB and p38 MAPK signaling pathways, and markers of oxidative stress and mitochondrial function.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound in the rat hippocampus.
References
- 1. researchgate.net [researchgate.net]
- 2. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to severe muscle wasting, a condition known as sepsis-associated myopathy. This catabolic state is a major contributor to prolonged hospitalization, disability, and mortality. Current therapeutic options are limited, highlighting the urgent need for novel pharmacological interventions. This whitepaper provides an in-depth technical guide on the potential of YK11, a selective androgen receptor modulator (SARM) and myostatin inhibitor, in preventing sepsis-related muscle wasting. Drawing upon preclinical evidence, we detail the molecular mechanisms of action, summarize key quantitative data, and provide insights into experimental protocols. The central hypothesis is that this compound, by inhibiting myostatin, can counteract the catabolic signaling pathways activated during sepsis, thereby preserving muscle mass and function.
Introduction to Sepsis-Induced Muscle Wasting
Sepsis-associated muscle wasting is a complex and multifactorial process characterized by a rapid decline in muscle mass and strength.[1] The systemic inflammatory response, driven by a surge in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), is a primary instigator of this catabolic state.[2] These cytokines activate several intracellular signaling pathways that shift the balance from protein synthesis to protein degradation.
Key catabolic pathways implicated in sepsis-induced muscle wasting include:
-
The Ubiquitin-Proteasome System (UPS): This is the primary pathway for targeted protein degradation in skeletal muscle. During sepsis, there is an upregulation of muscle-specific E3 ubiquitin ligases, notably Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx).[3] These enzymes tag proteins for degradation by the proteasome.
-
Autophagy-Lysosome Pathway: This pathway is responsible for the degradation of bulk cytoplasm and organelles. Its role in sepsis-induced muscle wasting is complex, but it is generally considered to be activated.
-
Calpain System: These calcium-dependent proteases can initiate protein degradation by cleaving myofibrillar proteins, making them susceptible to further degradation by the UPS.
-
Myostatin Signaling: Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth.[4][5] Its expression is often elevated in catabolic states, and it has been shown to activate proteolytic pathways.[6][7]
This compound: A Novel Myostatin Inhibitor
This compound is a synthetic steroidal selective androgen receptor modulator (SARM) with a unique dual mechanism of action.[4] It acts as a partial agonist of the androgen receptor, but more significantly, it functions as a potent myostatin inhibitor.[4][5] The primary mechanism through which this compound inhibits myostatin is by increasing the expression of follistatin, a natural antagonist of myostatin. By binding to myostatin, follistatin prevents it from interacting with its receptor, Activin Receptor Type IIB (ActRIIB), thereby blocking its downstream signaling cascade.
Preclinical Evidence for this compound in Sepsis-Related Muscle Wasting
A key preclinical study by Lee et al. (2021) investigated the efficacy of this compound in a mouse model of bacterial sepsis.[4][5][8] This study provides the most direct evidence to date for the potential of this compound in this context.
Experimental Protocol
A detailed understanding of the experimental methodology is crucial for the interpretation of the findings.
-
Animal Model: Eight-week-old male BALB/c mice were used in the study.[8]
-
Sepsis Induction: Sepsis was induced by a single intraperitoneal injection of Escherichia coli K1 (1 x 10⁸ CFU/mouse).[8]
-
This compound Administration: this compound was administered orally at two different dosages, 350 mg/kg and 700 mg/kg, daily for 10 consecutive days prior to the induction of sepsis.[8]
-
Outcome Measures: The primary outcomes assessed were:
Quantitative Data Summary
The following tables summarize the key quantitative findings from the Lee et al. (2021) study. It is important to note that the precise numerical data with error bars are not publicly available and the values presented here are visually estimated from the published figures.
Table 1: Effect of this compound on Body Weight, Muscle Mass, and Fat Mass in Septic Mice
| Treatment Group | Change in Body Weight (relative to sepsis group) | Muscle Mass (% of Body Weight) | Fat Mass (% of Body Weight) |
| Control (No Sepsis) | N/A | Higher than Sepsis | Lower than Sepsis |
| Sepsis (E. coli K1) | Significant Decrease | Decreased | Increased |
| This compound (350 mg/kg) + Sepsis | Mitigated Decrease | Partially Preserved | Reduced compared to Sepsis |
| This compound (700 mg/kg) + Sepsis | Mitigated Decrease | Preserved | Reduced compared to Sepsis |
Table 2: Effect of this compound on Survival Rate in Septic Mice
| Treatment Group | Survival Rate (%) |
| Sepsis (E. coli K1) | Decreased |
| This compound (350 mg/kg) + Sepsis | Increased |
| This compound (700 mg/kg) + Sepsis | Significantly Increased |
Table 3: Effect of this compound on Pro-inflammatory Cytokines and Organ Damage Markers in Septic Mice
| Marker | Sepsis (E. coli K1) | This compound + Sepsis |
| TNF-α | Increased | Repressed |
| IL-1β | Increased | Repressed |
| IL-6 | Increased | Repressed |
| Organ Damage Markers | Increased | Repressed |
Note: "Repressed" indicates a statistically significant reduction compared to the sepsis-only group.
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound in sepsis-related muscle wasting lies in its ability to counteract the catabolic signaling cascades initiated by the inflammatory response.
This compound-Myostatin-Follistatin Pathway
The primary anabolic and anti-catabolic effects of this compound are mediated through the upregulation of follistatin.
Diagram 1: this compound's primary mechanism of action via follistatin-mediated myostatin inhibition.
Counteracting Sepsis-Induced Catabolic Pathways
During sepsis, pro-inflammatory cytokines activate transcription factors such as NF-κB and FOXO, which in turn upregulate the expression of MuRF1 and Atrogin-1. Myostatin itself has been shown to activate FOXO1, leading to increased expression of these atrogenes.[6][7] By inhibiting myostatin, this compound can potentially disrupt this catabolic signaling cascade.
Diagram 2: Proposed interaction of this compound with sepsis-induced catabolic signaling pathways.
Experimental Workflow for Preclinical Evaluation
For researchers and drug development professionals looking to validate and expand upon these findings, a robust preclinical experimental workflow is essential.
Diagram 3: A generalized experimental workflow for evaluating this compound's efficacy.
Future Directions and Conclusion
The preclinical data on this compound's potential to prevent sepsis-related muscle wasting is promising. However, further research is required to fully elucidate its therapeutic utility. Key areas for future investigation include:
-
Dose-Response and Therapeutic Window: Establishing the optimal dose of this compound that maximizes efficacy while minimizing potential side effects.
-
Efficacy in Different Sepsis Models: Validating the findings in other models of sepsis, such as cecal ligation and puncture (CLP), to ensure broader applicability.
-
Direct Measurement of Atrogene Expression: Quantifying the effect of this compound on the expression of MuRF1 and Atrogin-1 in septic muscle to confirm the proposed mechanism of action.
-
Long-Term Functional Outcomes: Assessing whether the preservation of muscle mass translates to improved long-term physical function and recovery.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to evaluate the potential risks associated with this compound administration.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sepsis and glucocorticoids downregulate the expression of the nuclear cofactor PGC-1β in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myostatin induces cachexia by activating the ubiquitin proteolytic system through an NF-kappaB-independent, FoxO1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myostatin induces cachexia by activating the ubiquitin proteolytic system through an NF-κB-independent, FoxO1-dependent mechanism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: YK11 Administration in C2C12 Cell Culture for Myogenic Differentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C2C12 cell line, a mouse myoblast subclone, is a widely utilized in vitro model for studying myogenic differentiation, the process of muscle cell formation.[1] A key regulator of muscle mass is myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that negatively controls muscle growth.[2] Selective Androgen Receptor Modulators (SARMs) are a class of compounds that exhibit tissue-selective anabolic activity. YK11, a novel steroidal SARM, has been identified as a potent inducer of myogenesis.[2][3] It acts as a partial agonist of the androgen receptor (AR).[4]
Studies have shown that in C2C12 cells, this compound enhances myogenic differentiation by uniquely stimulating the expression of follistatin (Fst), a known myostatin antagonist.[5][6] This is a distinct mechanism compared to other androgens like dihydrotestosterone (DHT), which also promote myogenesis but do not significantly upregulate follistatin in this cell line.[5] The this compound-induced myogenesis is mediated through the androgen receptor and involves the upregulation of key Myogenic Regulatory Factors (MRFs) such as MyoD, Myf5, and myogenin.[3][7] This document provides a detailed protocol for the administration of this compound to C2C12 cells to study its effects on myogenic differentiation.
Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts.
-
Materials:
-
Procedure:
-
Culture C2C12 cells in GM at 37°C in a humidified atmosphere with 5% CO2.[8]
-
For subculturing, aspirate the GM and wash the cells once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of pre-warmed GM.
-
Centrifuge the cell suspension at 360 x g for 5 minutes.[8]
-
Resuspend the cell pellet in fresh GM and plate onto new culture vessels at a recommended split ratio of 1:3 to 1:4.[1]
-
Change the medium every 2-3 days. Avoid letting cells reach over 70-80% confluency to maintain their differentiation potential.[1]
-
This compound-Induced Myogenic Differentiation
This protocol describes how to induce differentiation in C2C12 cells and treat them with this compound.
-
Materials:
-
Confluent C2C12 cells
-
Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[5][9]
-
This compound compound
-
Ethanol (EtOH), molecular biology grade
-
Androgen Receptor (AR) antagonist: Flutamide (FLU) (optional)
-
Anti-Follistatin antibody (optional, for neutralization assays)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in EtOH. For example, a 1 mM stock can be prepared for easy dilution. Store at -20°C.
-
Cell Plating: Plate C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow them in GM until they reach 80-90% confluency.
-
Induction of Differentiation: Once confluent, aspirate the GM, wash the cells once with sterile PBS, and replace the medium with DM. This is considered Day 0 of differentiation.[5]
-
This compound Treatment: Add this compound directly to the DM to achieve the desired final concentration. A concentration of 500 nM is commonly effective for inducing differentiation markers.[5][7] Include a vehicle control group treated with an equivalent volume of EtOH.
-
Incubation: Incubate the cells for the desired duration. Time points can range from 6 hours for early gene expression changes to 7 days for mature myotube formation and protein expression.[5][10][11]
-
(Optional) Antagonist/Neutralization Studies:
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA isolation for qRT-PCR or protein extraction for Western Blotting).
-
Quantitative Real-Time PCR (qRT-PCR) Analysis
This protocol is for quantifying the mRNA expression of myogenic regulatory factors.
-
Procedure:
-
RNA Isolation: Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., ISOGEN II).[5]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based qPCR mix.[5] The reaction should include specific primers for target genes (e.g., MyoD, Myf5, Myogenin, Follistatin) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are typically expressed as fold change relative to the vehicle control.
-
Western Blot Analysis
This protocol is for detecting protein levels of differentiation markers.
-
Procedure:
-
Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., SDS sample buffer) and determine the protein concentration.[5]
-
SDS-PAGE: Separate equal amounts of protein lysate (e.g., 10 µg) on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include anti-Myosin Heavy Chain (MyHC), anti-MyoD, anti-Myogenin, and a loading control like anti-tubulin or anti-GAPDH.[5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Quantify band intensity using appropriate software.
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on published literature.
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin mRNA Expression. Data is presented as mean fold change relative to the solvent control (EtOH). C2C12 cells were treated for 4 days in differentiation medium.
| Treatment (500 nM) | Myf5 Expression (Fold Change) | MyoD Expression (Fold Change) | Myogenin Expression (Fold Change) | Follistatin Expression (Fold Change) | Reference |
| Control (EtOH) | 1.0 | 1.0 | 1.0 | 1.0 | [5][7] |
| This compound | ~3.5 | ~2.5 | ~3.0 | ~5.0 (at Day 2) | [5][7] |
| DHT | ~2.0 | ~1.5 | ~1.8 | No significant change | [5][7] |
Table 2: Effect of Androgen Receptor Antagonist on this compound-Mediated Gene Expression. Data is presented as mean fold change relative to the solvent control (EtOH). C2C12 cells were pre-treated with Flutamide (FLU, 10 µM) before this compound (500 nM) administration for 4 days.
| Treatment | Myf5 Expression (Fold Change) | MyoD Expression (Fold Change) | Myogenin Expression (Fold Change) | Reference |
| This compound | ~3.5 | ~2.5 | ~3.0 | [5][7] |
| This compound + FLU | Significantly Reduced (vs. This compound) | Significantly Reduced (vs. This compound) | Significantly Reduced (vs. This compound) | [5][7] |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for this compound administration in C2C12 cells.
Caption: Proposed signaling pathway of this compound-induced myogenesis in C2C12 cells.
References
- 1. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 2. swolverine.com [swolverine.com]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
- 9. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for YK11 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of YK11 in various animal models, based on preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this selective androgen receptor modulator (SARM) and myostatin inhibitor.
Mechanism of Action
This compound is a synthetic steroidal SARM that exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), leading to anabolic effects in muscle and bone tissue.[1] Concurrently, this compound significantly upregulates the expression of follistatin, a potent antagonist of myostatin.[2] Myostatin is a transforming growth factor-beta (TGF-β) superfamily member that negatively regulates muscle mass. By inhibiting myostatin, this compound promotes muscle growth beyond the typical effects of androgen receptor activation alone.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages and administration protocols for this compound in various animal models.
| Animal Model | Strain/Breed | Condition | Dosage | Administration Route | Frequency | Duration | Reference |
| Mouse | BALB/c | Sepsis-induced muscle atrophy | 350 mg/kg/day and 700 mg/kg/day | Oral | Daily for 10 days (administered in divided doses every 6 hours) | 10 days | [3][4] |
| Rat | Not Specified | Neurochemical and behavioral analysis | 0.35 g/kg (350 mg/kg) | Not specified | Daily | 5 weeks | [5] |
| Horse | Thoroughbred | Metabolism study | 50 mg | Oral | Three times a day | Not specified | |
| Horse | Not Specified | Metabolism study | 0.2 mg/kg | Oral | Daily | 3 days |
Experimental Protocols
Protocol 1: Sepsis-Induced Muscle Atrophy in Mice
This protocol is based on a study investigating the protective effects of this compound against muscle wasting in a murine model of sepsis.[3][4]
Objective: To evaluate the efficacy of this compound in preventing muscle atrophy induced by bacterial infection.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Age: 8 weeks
-
Sex: Male
Materials:
-
This compound
-
Vehicle for oral administration (e.g., corn oil, carboxymethylcellulose)
-
Pathogen (e.g., E. coli)
-
Standard laboratory animal diet and water
-
Animal handling and gavage equipment
Experimental Workflow:
Caption: Workflow for sepsis-induced muscle atrophy study in mice.
Procedure:
-
Acclimatization: House the mice under standard laboratory conditions for at least one week to allow for acclimatization.
-
Grouping: Randomly assign the mice to the following groups:
-
Control group (vehicle only)
-
This compound low dose group (350 mg/kg/day)
-
This compound high dose group (700 mg/kg/day)
-
-
This compound Administration:
-
Prepare this compound solutions in the chosen vehicle.
-
Administer the assigned treatment orally via gavage. The total daily dose was administered in divided doses every 6 hours.[3]
-
Continue administration for 10 consecutive days.
-
-
Induction of Sepsis: On day 11, induce sepsis by intraperitoneal injection of a standardized dose of pathogenic bacteria (e.g., E. coli).
-
Monitoring: Monitor the animals closely for survival, body weight changes, and clinical signs of sepsis.
-
Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-infection or upon euthanasia), collect muscle tissue (e.g., gastrocnemius, tibialis anterior), blood, and other organs for analysis.
-
Analysis:
-
Measure muscle mass.
-
Perform histological analysis of muscle fibers.
-
Analyze relevant biomarkers in blood and tissue samples (e.g., inflammatory cytokines, muscle-specific proteins).
-
Protocol 2: Neurochemical and Behavioral Analysis in Rats
This protocol is based on a study investigating the impact of this compound on hippocampal function in rats.[5]
Objective: To assess the effects of chronic this compound administration on neurochemical pathways and behavior.
Animal Model:
-
Species: Rat
-
Strain: Not specified in the available abstract.
-
Age: Adult
-
Sex: Male
Materials:
-
This compound
-
Vehicle for administration
-
Behavioral testing apparatus (e.g., maze)
-
Equipment for tissue collection and neurochemical analysis
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week.
-
Grouping: Divide the animals into experimental groups:
-
Control group (vehicle only)
-
This compound group (0.35 g/kg or 350 mg/kg)
-
-
This compound Administration:
-
Administer this compound daily for 5 weeks. The route of administration was not explicitly stated in the provided information.
-
-
Behavioral Testing: Conduct behavioral tests to assess cognitive functions related to the hippocampus (e.g., spatial learning and memory).
-
Tissue Collection: At the end of the 5-week period, euthanize the animals and collect brain tissue, specifically the hippocampus.
-
Neurochemical Analysis: Analyze the hippocampal tissue for changes in signaling pathways, neurotransmitter levels, and inflammatory markers.
Protocol 3: Metabolism Study in Horses
This protocol is based on a study investigating the in vivo metabolism of this compound in thoroughbred horses.
Objective: To identify the metabolites of this compound in urine and plasma following oral administration.
Animal Model:
-
Species: Horse
-
Breed: Thoroughbred
Materials:
-
This compound
-
Equipment for oral administration to horses
-
Materials for urine and plasma collection
-
Analytical instrumentation for metabolite identification (e.g., LC-MS/MS)
Procedure:
-
Acclimatization: Acclimate the horses to the study environment.
-
This compound Administration:
-
Study A: Administer a 50 mg dose of this compound orally three times a day.
-
Study B: Administer a daily oral dose of 0.2 mg/kg for 3 consecutive days.
-
-
Sample Collection: Collect urine and plasma samples at predetermined time points before and after this compound administration.
-
Metabolite Analysis: Process and analyze the urine and plasma samples using appropriate analytical techniques to identify and characterize this compound metabolites.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
a complete list of YK11 solubility and preparation for in vitro assays
Application Notes and Protocols for YK11 in In Vitro Assays
Introduction
This compound is a synthetic steroidal compound identified as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2] It acts as a gene-selective partial agonist of the androgen receptor (AR).[3][4] Unlike full AR agonists, this compound does not induce the N-terminal/C-terminal (N/C) interaction required for full receptor transactivation.[1][3] Its primary anabolic mechanism in vitro involves the induction of Follistatin (Fst), which in turn suppresses the activity of myostatin, a negative regulator of muscle growth.[1][5] These properties make this compound a compound of significant interest in research focused on muscle wasting diseases, bone health, and anabolic pathways.
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.
Section 1: this compound Solubility
Properly dissolving this compound is the first critical step for obtaining reliable and reproducible results in in vitro experiments. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions.
Quantitative Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 64.0 | 148.65 | Ideal for creating high-concentration stock solutions.[3] |
| Ethanol | Data not available | Data not available | Used as a vehicle control in some cell culture studies, indicating sufficient solubility for preparing working dilutions.[5] |
| Water | Insoluble | Insoluble | Not a suitable solvent for this compound. |
Molecular Weight of this compound: 430.54 g/mol [3]
Section 2: Preparation of this compound Solutions
Accurate preparation of stock and working solutions is essential for dose-response experiments. The following protocols outline the recommended procedures.
Protocol 2.1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be stored for long periods and used to prepare fresh working solutions.
Materials:
-
This compound powder (purity ≥98%)[3]
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Calculate the required volume of DMSO. To prepare a 100 mM stock solution from 5 mg of this compound (MW: 430.54), add 116.1 µL of DMSO.
-
Calculation: (5 mg / 430.54 g/mol ) / 100 mmol/L = 0.0001161 L = 116.1 µL
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial. This is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[3]
Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic and consistent across all experimental conditions, including the vehicle control.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilution series
-
Calibrated micropipettes
Procedure:
-
Determine Final Concentrations: Decide on the range of final this compound concentrations for your experiment. In vitro studies often use concentrations ranging from nanomolar to low micromolar (e.g., 10 nM to 10 µM).[4][6]
-
Intermediate Dilution: Perform an intermediate dilution of the 100 mM stock solution in the complete cell culture medium. For example, to make a 100 µM intermediate solution (a 1000x dilution), add 1 µL of the 100 mM stock to 999 µL of medium.
-
Serial Dilutions: Perform a serial dilution from the intermediate stock to prepare the final working concentrations. For example, if your final well volume is 200 µL and you want a final concentration of 1 µM, you would add 2 µL of the 100 µM intermediate solution to 198 µL of cells in the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the cell culture medium, ensuring the final solvent concentration matches that of the highest this compound concentration used. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic or induce off-target effects.[7][8]
-
Treatment: Add the prepared working solutions (or vehicle control) to your cell cultures and incubate for the desired experimental duration.
Section 3: General Protocol for In Vitro Assays
The following is a generalized workflow for conducting a cell-based assay with this compound, such as a myogenic differentiation assay in C2C12 cells or an osteogenic assay in MC3T3-E1 cells.[4]
Protocol 3.1: Cell Seeding and Treatment
Workflow:
References
- 1. fitscience.co [fitscience.co]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. medkoo.com [medkoo.com]
- 4. sportstechnologylabs.com [sportstechnologylabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive LC-MS/MS Protocol for the Detection of YK11 in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a steroidal selective androgen receptor modulator (SARM) that has gained popularity in the dietary supplement market for its potential muscle-building effects. However, its safety and efficacy in humans have not been established through clinical trials, and it is not approved for human consumption. The presence of undeclared this compound in dietary supplements poses a significant health risk to consumers. Therefore, robust and reliable analytical methods are crucial for the identification and quantification of this compound in these products to ensure consumer safety and regulatory compliance. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in various dietary supplement matrices. Due to its inherent instability, specific considerations for the analysis of this compound are highlighted.[1][2][3][4][5]
Challenges in this compound Analysis
A significant challenge in the analysis of this compound is its instability, as it is easily hydrolyzed.[1][2][5] This instability often results in the absence or low abundance of the protonated molecule [M+H]⁺ at m/z 431 in mass spectra. Instead, the sodium adduct [M+Na]⁺ at m/z 453.3 is more consistently observed and is a key identifier for the presence of this compound.[1][3][4][5] Therefore, analytical methods must be optimized to detect this specific adduct.
Experimental Protocol
This protocol outlines a complete workflow for the analysis of this compound in dietary supplements, from sample preparation to data acquisition and analysis.
Sample Preparation
The sample preparation procedure is critical for extracting this compound from complex dietary supplement matrices (e.g., powders, capsules, liquids) and minimizing matrix effects.
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
Procedure:
-
Sample Homogenization:
-
For solid samples (powders, capsules), accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
For liquid samples, pipette 100 µL of the well-mixed sample into a 15 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of methanol to the centrifuge tube.
-
Vortex the sample for 5 minutes to ensure thorough extraction.
-
Sonicate the sample for 15 minutes in a water bath.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Dilution:
-
If high concentrations of this compound are expected, dilute the filtered extract with methanol to fall within the calibration range.
-
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Due to the instability of the protonated molecule, monitoring for the sodium adduct is recommended for reliable detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 453.3 ([M+Na]⁺) | To be determined | 0.05 | 40 | 25 |
| This compound | 431.3 ([M+H]⁺) | To be determined | 0.05 | 40 | 20 |
Note: The specific product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan. Common fragmentation pathways for similar steroidal structures can be used as a starting point.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for a validated LC-MS/MS method for this compound detection.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85 - 115% |
| Precision (RSD%) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound in dietary supplements.
Signaling Pathway (Illustrative)
While the primary focus of this application note is the analytical method, understanding the putative mechanism of action of this compound is relevant for drug development professionals. This compound is a partial agonist of the androgen receptor (AR) and is also suggested to act as a myostatin inhibitor by increasing the expression of follistatin (FST).
Caption: Putative signaling pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of the unapproved SARM this compound in a variety of dietary supplement formulations. The method takes into account the inherent instability of this compound by targeting its sodium adduct, ensuring reliable identification. This protocol can be readily implemented by analytical laboratories to screen for the presence of this compound, thereby helping to protect consumers from potentially harmful and mislabeled products. The provided workflow and illustrative signaling pathway diagram offer a comprehensive resource for researchers and professionals in the field.
References
- 1. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
YK11 Application in the Study of Muscle Atrophy: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of YK11, a selective androgen receptor modulator (SARM), in the research of muscle atrophy diseases. It includes detailed application notes, experimental protocols derived from published studies, and a summary of quantitative data.
Introduction to this compound and its Mechanism of Action in Muscle Atrophy
This compound is a steroidal SARM that has garnered significant interest in the scientific community for its potent anabolic effects on muscle tissue.[1][2] Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action, functioning as both a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor.[3][4] Myostatin is a protein that negatively regulates muscle growth; its inhibition is a key therapeutic strategy for combating muscle wasting.[3]
This compound's primary mechanism in muscle tissue involves binding to the androgen receptor, which in turn leads to a significant upregulation of Follistatin (Fst) expression.[1][5] Follistatin is a natural antagonist of myostatin. By increasing the levels of follistatin, this compound effectively neutralizes myostatin, thereby promoting muscle growth and preventing muscle breakdown.[1][3] This dual functionality makes this compound a compelling compound for studying and potentially treating various muscle atrophy-related conditions.
Signaling Pathway of this compound in Muscle Cells
The signaling cascade initiated by this compound in muscle cells culminates in increased muscle protein synthesis and differentiation. The pathway can be visualized as follows:
Caption: this compound signaling pathway in muscle cells leading to myostatin inhibition.
Applications of this compound in Muscle Atrophy Research
Currently, the documented application of this compound in studying muscle atrophy is primarily in two areas: in vitro studies using myoblast cell lines and in vivo studies in a mouse model of sepsis-induced muscle atrophy. While other models of muscle atrophy such as hindlimb suspension, denervation, and casting-induced immobilization are relevant areas for future investigation, to date, no published studies have specifically reported the use of this compound in these contexts.[6]
Application Note 1: In Vitro Myogenic Differentiation Studies
Objective
To investigate the direct effects of this compound on myoblast differentiation and the expression of key myogenic regulatory factors.
Cell Line
C2C12 mouse myoblast cell line.
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
To induce differentiation, replace the growth medium with a differentiation medium (DMEM with 2% horse serum) when cells reach 80-90% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Treat the differentiating C2C12 cells with this compound at a final concentration of 500 nM.[1][5]
-
Include a vehicle control group (e.g., ethanol alone).
-
For comparison, a positive control group treated with dihydrotestosterone (DHT) at 500 nM can be included.[1]
-
-
Experimental Duration:
-
Culture the cells for a period of 2 to 7 days, with media and treatment being refreshed every 48 hours.
-
-
Endpoint Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): At desired time points (e.g., day 2 and day 4), harvest the cells and extract total RNA. Perform qRT-PCR to quantify the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin.[1][5]
-
Western Blotting: At the end of the experiment (e.g., day 7), lyse the cells and perform western blotting to analyze the protein expression of Myosin Heavy Chain (MyHC), a marker of terminal myogenic differentiation.[1]
-
Quantitative Data Summary
| Parameter | Treatment | Cell Line | Duration | Fold Change vs. Control (mRNA) | Reference |
| Myf5 | This compound (500 nM) | C2C12 | 4 days | Significantly Increased | [1][5] |
| MyoD | This compound (500 nM) | C2C12 | 4 days | Significantly Increased | [1][5] |
| Myogenin | This compound (500 nM) | C2C12 | 4 days | Significantly Increased | [1][5] |
| Follistatin | This compound (500 nM) | C2C12 | 2-4 days | Significantly Increased | [1][5] |
Note: The exact fold changes are not consistently reported across all publications, but the increase is statistically significant.
Experimental Workflow
Caption: Experimental workflow for in vitro studies of this compound on C2C12 myoblasts.
Application Note 2: Sepsis-Induced Muscle Atrophy Animal Model
Objective
To evaluate the efficacy of this compound in preventing muscle wasting and reducing inflammation in a mouse model of sepsis.
Animal Model
Male BALB/c mice (8 weeks old).[7][8]
Experimental Protocol
-
Acclimatization:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
-
This compound Administration:
-
Induction of Sepsis:
-
Monitoring and Sample Collection:
-
Monitor the mice for changes in body weight daily throughout the experiment.
-
At the end of the study (e.g., 24 hours post-sepsis induction), euthanize the mice and collect blood and muscle tissue (e.g., gastrocnemius, tibialis anterior).
-
-
Endpoint Analysis:
-
Muscle and Fat Mass: Dissect and weigh specific muscles and fat pads to determine the muscle-to-body weight and fat-to-body weight ratios.[7]
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on muscle cross-sections to assess muscle fiber size and morphology.[7]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum using ELISA or a multiplex assay.[3]
-
Gene and Protein Expression: Analyze the expression of key markers of muscle atrophy and myogenesis in muscle tissue via qRT-PCR and Western blotting.
-
Quantitative Data Summary
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Body Weight | Sepsis (E. coli) | This compound (350 & 700 mg/kg) | 10 days | Prevented sepsis-induced weight loss | [7][8] |
| Muscle Mass | Sepsis (E. coli) | This compound (350 & 700 mg/kg) | 10 days | Preserved muscle mass compared to septic control | [7][8] |
| Fat Mass | Sepsis (E. coli) | This compound (350 & 700 mg/kg) | 10 days | Decreased fat mass | [7] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Sepsis (E. coli) | This compound | 10 days | Repressed the levels in blood and major organs | [3] |
| Mortality Rate | Sepsis (E. coli) | This compound | 10 days | Decreased mortality rate due to sepsis | [3] |
Experimental Workflow
Caption: Experimental workflow for the in vivo study of this compound in a sepsis-induced muscle atrophy model.
Conclusion
This compound presents a promising research tool for investigating the mechanisms of muscle atrophy and the potential of myostatin inhibition as a therapeutic strategy. The provided application notes and protocols for in vitro and sepsis-induced muscle atrophy models offer a solid foundation for researchers. It is important to note that the application of this compound to other models of muscle atrophy remains to be explored, representing an open avenue for future research in the field. As with any experimental compound, researchers should adhere to all applicable laboratory safety and animal welfare guidelines.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of YK11 in Osteoblast Akt Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potent anabolic effects on muscle and bone tissue.[1][2][3] This document provides a comprehensive overview and detailed protocols for investigating the mechanism of this compound in promoting osteoblast proliferation and differentiation through the Akt signaling pathway. The information presented is compiled from key research findings and is intended to guide researchers in designing and executing experiments to further elucidate the osteogenic potential of this compound.
Application Notes
This compound has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[1][2][4] This effect is primarily mediated through the androgen receptor (AR).[1][2] A key molecular mechanism underlying the anabolic effects of this compound on osteoblasts is the activation of the Akt signaling pathway.[1][2][5]
Studies have demonstrated that this compound treatment leads to a rapid, non-genomic increase in the phosphorylation of Akt (also known as protein kinase B) in osteoblasts.[1] This activation of Akt is crucial for androgen-mediated osteoblast differentiation.[1][2] The proposed signaling cascade involves the binding of this compound to the AR, which then likely interacts with and activates phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates and activates Akt. Activated Akt can then influence downstream cellular processes that drive osteoblast proliferation and differentiation, leading to increased expression of osteogenic markers and enhanced mineralization.[1]
The investigation of this compound's effect on the Akt signaling pathway in osteoblasts is critical for understanding its potential as a therapeutic agent for conditions associated with bone loss, such as osteoporosis.[3][4] The protocols outlined below provide a framework for studying these effects in a laboratory setting.
Data Presentation
Table 1: Effects of this compound on Osteoblast Proliferation and Differentiation Markers
| Parameter | Treatment | Cell Line | Observation | Reference |
| Cell Proliferation | This compound | MC3T3-E1 | Increased | [1] |
| Alkaline Phosphatase (ALP) Activity | This compound | MC3T3-E1 | Increased | [1] |
| Mineralization (Calcium Deposits) | This compound | MC3T3-E1 | Increased | [1] |
| Osteoprotegerin (OPG) mRNA | This compound | MC3T3-E1 | Increased | [1][2] |
| Osteocalcin (OC) mRNA | This compound | MC3T3-E1 | Increased | [1][2] |
Table 2: Effect of this compound on Akt Signaling in Osteoblasts
| Parameter | Treatment | Cell Line | Time Point | Observation | Reference |
| Phosphorylated Akt (p-Akt) | This compound | MC3T3-E1 | 15 min | Increased | [1] |
Experimental Protocols
Cell Culture and Maintenance of MC3T3-E1 Osteoblasts
-
Cell Line: MC3T3-E1 mouse osteoblast cells.
-
Growth Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Osteoblast Proliferation Assay (MTS Assay)
-
Seed MC3T3-E1 cells in a 96-well plate at a density of 2 x 10³ cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., ethanol).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Osteoblast Differentiation Assay
-
Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Culture cells in growth medium until they reach confluence.
-
Induce differentiation by switching to a differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
Treat cells with this compound or vehicle control.
-
Replace the differentiation medium with fresh medium and treatments every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
-
After 7-14 days of differentiation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Use a commercial ALP activity assay kit to measure the enzymatic activity in the cell lysates.
-
Normalize the ALP activity to the total protein concentration of the lysate, determined by a BCA or Bradford protein assay.
Mineralization Assay (Alizarin Red S Staining)
-
After 21 days of differentiation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells twice with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize and photograph the stained calcium deposits using a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.
Western Blot for Phosphorylated Akt (p-Akt)
-
Seed MC3T3-E1 cells in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for a short duration (e.g., 15 minutes).
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total Akt.
Visualizations
References
- 1. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: YK11 is an experimental compound and has not been approved for human use.[1] The information provided is for research and investigational purposes only.
Introduction
This compound, also known as Myostine, is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action.[1][2][3] Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[1][4] Distinctly, it also acts as a potent myostatin inhibitor, not by direct binding, but by stimulating the production of follistatin (Fst), a natural antagonist of myostatin.[2][5] Myostatin is a protein that negatively regulates muscle growth; its inhibition is a key therapeutic target for muscle-wasting disorders such as sarcopenia, cachexia, and muscular dystrophy.[2][6]
These application notes provide a comprehensive overview of this compound's mechanism, a summary of quantitative findings from preclinical studies, and detailed protocols for its investigation in the context of myostatin-related muscle disorders.
Mechanism of Action: A Dual Approach
This compound's anabolic effects are primarily attributed to its two-pronged mechanism:
-
Partial Androgen Receptor Agonism: this compound binds to androgen receptors in muscle and bone tissue.[7] As a partial agonist, it selectively activates anabolic pathways promoting muscle growth, but does not induce the full transcriptional activation typical of androgens like DHT, potentially minimizing certain androgenic side effects.[1][4]
-
Myostatin Inhibition via Follistatin Induction: The primary mechanism that sets this compound apart is its ability to significantly increase the expression of follistatin.[2][5] Follistatin binds to and neutralizes myostatin, effectively removing the natural "brake" on muscle growth and allowing for enhanced muscle cell proliferation and differentiation.[2][3] In vitro studies have confirmed that the anabolic effects of this compound are reversed by an anti-follistatin antibody, highlighting the critical role of this pathway.[7][8][9]
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. swolverine.com [swolverine.com]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
a complete list of YK11 as a research tool for androgen receptor signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its unique dual mechanism of action.[1][2] Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[3][4] Unlike full agonists, it does not induce the typical N/C-terminal interaction required for complete receptor activation.[1][3] Uniquely, this compound also acts as a myostatin inhibitor by significantly increasing the expression of follistatin, a potent antagonist of myostatin.[1][5] This dual activity makes this compound a valuable research tool for investigating the nuanced pathways of androgen receptor signaling in various physiological and pathological contexts, including muscle wasting diseases and osteoporosis.[6][7]
These application notes provide a comprehensive overview of this compound's activity, supported by quantitative data from key in vitro studies. Detailed experimental protocols are provided to facilitate the replication and further exploration of this compound's effects on androgen receptor signaling in both myogenic and osteogenic cell lines.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound, providing a clear comparison of its effects on gene expression in different cell lines.
Table 1: Effect of this compound on Myogenic Gene Expression in C2C12 Myoblasts
| Gene | Treatment | Concentration | Fold Change vs. Control | Reference |
| MyoD | This compound | 500 nM | > DHT | [1][5] |
| Myf5 | This compound | 500 nM | > DHT | [1][5] |
| Myogenin | This compound | 500 nM | > DHT | [1][5] |
| Follistatin (Fst) | This compound | 500 nM | Significant Increase | [1][5] |
| Follistatin (Fst) | DHT | 500 nM | No Significant Change | [1] |
Table 2: Effect of this compound on Osteogenic Gene Expression in MC3T3-E1 Osteoblasts
| Gene | Treatment | Concentration | Fold Change vs. Control | Reference |
| Osteoprotegerin (OPG) | This compound | 0.5 µM | Increased | [2][8] |
| Osteocalcin (OCN) | This compound | 0.1 - 1.0 µM | Dose-dependent Increase | [2][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its study.
Caption: this compound signaling pathway in a muscle cell.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on published research.
Protocol 1: In Vitro Myogenic Differentiation of C2C12 Myoblasts
Objective: To assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes and to quantify the expression of myogenic regulatory factors.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
This compound (stock solution in ethanol or DMSO)
-
Dihydrotestosterone (DHT) (stock solution in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Reagents for RNA isolation (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., GAPDH or beta-actin)
-
Anti-Myosin Heavy Chain (MyHC) antibody for immunofluorescence or Western blot
Procedure:
-
Cell Seeding: Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that allows them to reach approximately 80-90% confluency.
-
Induction of Differentiation: Once confluent, switch the growth medium to differentiation medium.
-
Treatment: Add this compound (e.g., 500 nM), DHT (e.g., 500 nM), or vehicle control to the differentiation medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, or 7 days). Replace the medium with fresh differentiation medium containing the respective treatments every 48 hours.
-
Analysis:
-
qRT-PCR: At the desired time points, harvest the cells, isolate total RNA, synthesize cDNA, and perform qPCR to quantify the mRNA levels of MyoD, Myf5, myogenin, and follistatin. Normalize the expression to the housekeeping gene.
-
Western Blot/Immunofluorescence: At later time points (e.g., day 7), assess the protein levels of MyHC to confirm myotube formation.
-
Protocol 2: In Vitro Osteogenic Differentiation of MC3T3-E1 Osteoblasts
Objective: To evaluate the effect of this compound on the proliferation and differentiation of MC3T3-E1 pre-osteoblastic cells.
Materials:
-
MC3T3-E1 mouse pre-osteoblast cell line
-
Growth Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Osteogenic Differentiation Medium: α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound (stock solution in ethanol or DMSO)
-
DHT (stock solution in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Reagents for RNA isolation, cDNA synthesis, and qPCR
-
Primers for osteoprotegerin, osteocalcin, and a housekeeping gene.
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution for mineralization assay
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in culture plates.
-
Induction of Differentiation: Once the cells reach confluency, switch to osteogenic differentiation medium.
-
Treatment: Add this compound (e.g., 0.5 µM), DHT, or vehicle to the differentiation medium.
-
Incubation: Culture the cells for an extended period (e.g., 7-21 days), changing the medium with fresh treatments every 2-3 days.
-
Analysis:
-
qRT-PCR: Harvest cells at various time points to analyze the mRNA expression of osteogenic markers like osteoprotegerin and osteocalcin.
-
ALP Staining: At an early time point (e.g., day 7), fix the cells and perform ALP staining to assess early osteoblast differentiation.
-
Alizarin Red S Staining: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposition, an indicator of late-stage osteoblast differentiation and matrix mineralization.
-
Protocol 3: Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)
Objective: To quantify the partial agonist activity of this compound on the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express AR.
-
An expression vector for the human androgen receptor (hAR).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound, DHT, and an AR antagonist (e.g., bicalutamide).
-
Luciferase assay system.
Procedure:
-
Transfection: Co-transfect the cells with the hAR expression vector, the ARE-luciferase reporter plasmid, and the normalization control plasmid.
-
Treatment: After transfection (typically 24 hours), treat the cells with varying concentrations of this compound, DHT (as a positive control for full agonism), and co-treatment with an AR antagonist to confirm AR-mediated activity.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the dose-response curves to determine the EC50 value and the maximal efficacy of this compound relative to DHT.
Protocol 4: Mammalian Two-Hybrid Assay for AR N/C-Terminal Interaction
Objective: To demonstrate that this compound does not induce the interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the androgen receptor.
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Two expression vectors for the two-hybrid system:
-
One vector expressing the AR NTD fused to a DNA-binding domain (e.g., GAL4-DBD).
-
Another vector expressing the AR LBD fused to a transcriptional activation domain (e.g., VP16-AD).
-
-
A reporter plasmid with a promoter containing the binding sites for the DNA-binding domain (e.g., GAL4 UAS) driving a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
This compound and DHT.
Procedure:
-
Transfection: Co-transfect the cells with the two-hybrid expression vectors and the reporter plasmid.
-
Treatment: Treat the transfected cells with this compound and DHT (as a positive control known to induce N/C interaction).
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Measure the reporter gene activity.
-
Analysis: A significant increase in luciferase activity in the presence of a ligand indicates an interaction between the NTD and LBD. Compare the effect of this compound to that of DHT. The expected outcome is that DHT will induce a strong luciferase signal, while this compound will not, demonstrating its inability to promote the N/C interaction.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
Troubleshooting & Optimization
a complete list of YK11 stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of YK11 in various solvents. The following information is curated to address common challenges and questions encountered during experimental work with this selective androgen receptor modulator (SARM).
Understanding this compound's Inherent Instability
This compound is a steroidal SARM that is recognized for its potent anabolic effects. However, a critical consideration for its use in research is its limited stability in solution. The molecule contains an orthoester-derived moiety on the D-ring, which is known to be chemically labile and susceptible to hydrolysis, particularly under acidic conditions.[1][2] While this compound as a crystalline solid is stable for at least four years when stored at -20°C, its stability significantly decreases once dissolved.[3][4] In vivo metabolism studies have shown that intact this compound is often not detected in urine samples, indicating substantial and rapid metabolic conversion.[5][6][7]
Solubility Profile of this compound
Properly dissolving this compound is the first step in ensuring the validity of experimental results. The choice of solvent will impact the concentration that can be achieved and may also affect the compound's stability.
| Solvent | Reported Solubility | Recommendations & Remarks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Requires sonication. Due to DMSO's hygroscopic nature, use freshly opened solvent to ensure maximum solubility. | [8] |
| ~4.31 mg/mL | Sonication is recommended. | [9] | |
| Ethanol | ~1 mg/mL | Purge with an inert gas. | [3] |
| Methanol | ~1 mg/mL | Purge with an inert gas. | [3] |
| Acetonitrile | ~1 mg/mL | Purge with an inert gas. | [3] |
| Polyethylene Glycol 400 (PEG400) | Soluble; often used as a vehicle. | A common solvent for preparing this compound solutions for research. | [10] |
| In Vivo Formulation | 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Sonication is recommended. Solvents should be added sequentially. Prepare fresh before use. | [9] |
| Water | Very slightly soluble (0.13 g/L at 25°C) | This compound is practically insoluble in water. | [11] |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter when working with this compound solutions.
Question 1: My this compound solution appears cloudy or has precipitated. What should I do?
Answer: Cloudiness or precipitation can occur for several reasons:
-
Concentration Exceeds Solubility: You may have attempted to dissolve this compound at a concentration higher than its solubility limit in the chosen solvent. Refer to the solubility table above and consider diluting your solution.
-
Low-Quality Solvent: The presence of water in organic solvents can significantly decrease the solubility of hydrophobic compounds like this compound. Use high-purity, anhydrous solvents whenever possible. For DMSO, which is hygroscopic, use a fresh, unopened bottle.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your solvent and this compound have equilibrated to room temperature before mixing. Gentle warming and sonication can aid dissolution, but be mindful that excessive heat can accelerate degradation.
-
Solution Age: Over time, degradation products may precipitate out of the solution. It is always recommended to use freshly prepared this compound solutions for experiments.
Question 2: I suspect my this compound solution has degraded. How can I confirm this?
Answer: Visual inspection is not sufficient to confirm degradation. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis: A reverse-phase HPLC method with UV detection can separate the intact this compound from its degradation products. By comparing the chromatogram of your aged solution to that of a freshly prepared standard, you can quantify the amount of remaining this compound and observe the presence of new peaks corresponding to degradants.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the chemical structures of the degradation products, confirming, for example, hydrolysis of the orthoester group.
Question 3: What is the expected shelf-life of a this compound stock solution?
Answer: The shelf-life of a this compound solution is highly dependent on the solvent, storage temperature, and exposure to light and air.
-
In Organic Solvents (e.g., DMSO, Ethanol): While specific quantitative data is scarce, it is known that this compound is unstable in solution.[1][2] For critical experiments, it is best practice to prepare solutions fresh daily . If storage is unavoidable, store aliquots at -80°C and minimize freeze-thaw cycles. A stability study on other SARMs suggests that at -20°C, most are stable for extended periods, but this compound is a known exception due to its chemical structure.[3]
-
In Aqueous Buffers: this compound will degrade rapidly in aqueous solutions, especially those with an acidic pH. Avoid preparing aqueous stock solutions for long-term storage.
Question 4: How can I minimize the degradation of this compound in my experiments?
Answer: To minimize degradation and ensure the integrity of your results, follow these best practices:
-
Use High-Purity Solvents: Traces of acid or water can catalyze hydrolysis.
-
Prepare Fresh Solutions: Make solutions immediately before use.
-
Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots. During experiments, keep solutions on ice if they are not in immediate use.
-
Protect from Light: Store solutions in amber vials or wrap them in foil to prevent photodegradation.
-
Inert Atmosphere: For organic solvents, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation.[3]
-
pH Control: If working with buffered solutions, maintain a neutral or slightly alkaline pH to slow down acid-catalyzed hydrolysis.
Experimental Protocols
For researchers needing to conduct their own stability assessments, the following are generalized protocols based on established pharmaceutical stability testing guidelines.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability Study in a Specific Solvent
This protocol is used to determine the shelf-life of this compound in a chosen solvent under specific storage conditions.
Caption: Experimental workflow for determining this compound solution stability.
By understanding the inherent instability of this compound and implementing the proper handling and analytical procedures, researchers can ensure the accuracy and reliability of their experimental outcomes.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Third Party Testing - YK-11 [titansarms.com]
a complete list of optimizing YK11 concentration for maximal follistatin induction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the selective androgen receptor modulator (SARM) YK11 and its role in inducing follistatin expression. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces an anabolic effect in muscle cells?
A1: this compound is a partial agonist of the androgen receptor (AR).[1][2] Its anabolic effects are largely attributed to its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3][4] Myostatin is a protein that negatively regulates muscle growth; therefore, its inhibition by the this compound-induced increase in follistatin promotes myogenic differentiation.[3][4][5]
Q2: Is there a known optimal concentration of this compound for maximizing follistatin induction?
A2: Currently, a complete dose-response curve for this compound and follistatin induction has not been published in peer-reviewed literature. However, in vitro studies using C2C12 myoblast cells have demonstrated a significant increase in follistatin mRNA expression at a concentration of 500 nM of this compound.[1][6] This concentration has been shown to be effective in promoting myogenic differentiation.[3][6]
Q3: How does the follistatin-inducing effect of this compound compare to other androgens like dihydrotestosterone (DHT)?
A3: Studies have shown that while both this compound and DHT can induce myogenic differentiation, this compound appears to be more potent in this regard.[3] Notably, the induction of follistatin expression is a unique mechanism of this compound, as DHT has not been observed to increase follistatin mRNA in C2C12 cells.[5][6]
Q4: What is the signaling pathway through which this compound upregulates follistatin?
A4: this compound binds to and activates the androgen receptor (AR).[1][2] This activation, independent of the N/C interaction typically required for full AR agonism, leads to the upregulation of follistatin gene expression.[3] The downstream signaling from the AR that specifically targets the follistatin gene is thought to involve the AR/β-catenin/TCF-4 pathway, which can activate Wnt target genes, including follistatin.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in follistatin mRNA after this compound treatment. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a significant response. 2. Short treatment duration: The incubation time with this compound may not be sufficient for transcriptional changes to occur. 3. Cell health and confluency: Poor cell health or inappropriate confluency can affect cellular responses. 4. This compound degradation: The this compound compound may have degraded due to improper storage or handling. | 1. Based on published data, a concentration of 500 nM is recommended for C2C12 cells.[1][6] Consider a concentration range if optimizing for a different cell line. 2. In C2C12 cells, significant follistatin mRNA upregulation was observed after 2 and 4 days of treatment.[1][10] A time-course experiment is advisable. 3. Ensure cells are healthy, within a low passage number, and plated at an appropriate density for differentiation assays. 4. Store this compound as recommended by the manufacturer, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment. |
| High variability in follistatin expression between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound or reagents for analysis. 3. Inhomogeneous this compound solution: The this compound may not be fully dissolved in the culture medium. | 1. Ensure a homogenous cell suspension and careful pipetting when seeding plates. 2. Use calibrated pipettes and proper technique. 3. Vortex the this compound stock solution before diluting it in the culture medium to ensure it is fully dissolved. |
| This compound treatment is cytotoxic to the cells. | 1. High this compound concentration: Excessive concentrations of this compound may be toxic to the cells. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., ethanol) may be at a toxic concentration in the final culture medium. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for ethanol). Include a solvent-only control in your experiments. |
Quantitative Data on this compound and Follistatin Induction
The following table summarizes the key quantitative findings from the foundational in vitro study on this compound's effect on follistatin in C2C12 myoblasts.
| Concentration of this compound | Cell Type | Treatment Duration | Outcome | Reference |
| 500 nM | C2C12 Myoblasts | 2 and 4 days | Significant increase in follistatin (Fst) mRNA expression. | [1][10] |
| 100 nM and 500 nM | C2C12 Myoblasts | 4 days | Upregulation of myogenic regulatory factors (Myf5 and myogenin). | [6] |
Experimental Protocols
Key Experiment: Quantification of Follistatin mRNA Induction in C2C12 Myoblasts by this compound
This protocol is based on the methodology described in the study by Kanno et al. (2013).[6]
1. Cell Culture and Seeding:
-
Culture C2C12 mouse myoblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the C2C12 cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 24 hours).
2. Induction of Myogenic Differentiation with this compound:
-
On day 0, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum).
-
Add this compound to the differentiation medium at the desired final concentration (e.g., 500 nM). Include a vehicle control (e.g., ethanol at the same final concentration as in the this compound-treated wells).
3. Incubation:
-
Incubate the cells for the desired duration (e.g., 2 to 4 days) to allow for myogenic differentiation and follistatin induction.
4. RNA Isolation and cDNA Synthesis:
-
After the incubation period, lyse the cells and isolate total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
5. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green chemistry to quantify the relative expression of follistatin (Fst) mRNA.
-
Use primers specific for mouse follistatin.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., β-actin).
-
The relative gene expression can be calculated using the ΔΔCt method.
6. Neutralization Assay (Optional):
-
To confirm that the myogenic effects of this compound are mediated by follistatin, a neutralization assay can be performed.
-
Co-treat the cells with this compound (500 nM) and a neutralizing anti-follistatin antibody.
-
Assess the expression of myogenic regulatory factors (e.g., Myf5) by qRT-PCR. A reversal of the this compound-induced upregulation of these factors in the presence of the anti-follistatin antibody would confirm the mediatory role of follistatin.[11]
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced follistatin expression.
Caption: Experimental workflow for quantifying this compound-induced follistatin mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fitscience.co [fitscience.co]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of myogenic differentiation by androgens: cross talk between androgen receptor/ beta-catenin and follistatin/transforming growth factor-beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
a complete list of troubleshooting YK11's off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of YK11 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My non-muscle cell line shows unexpected cytotoxicity or a significant decrease in viability after this compound treatment. Is this an off-target effect?
A1: It is possible. While this compound is a selective androgen receptor modulator (SARM), high concentrations or prolonged exposure can lead to off-target effects in various cell types. A recent study has shown that this compound can induce apoptosis in hippocampal cells.[1] This could be mediated by the activation of the p38 MAPK signaling pathway, leading to an increase in the Bax/Bcl-2 ratio and cleaved caspase-3.[1]
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response and time-course cell viability assay (e.g., MTT, CellTiter-Glo®) to confirm the cytotoxic effect.
-
Assess Apoptosis: Use Western blotting to probe for key apoptotic markers such as cleaved caspase-3, cleaved PARP, and the ratio of Bax to Bcl-2. An increase in these markers would suggest apoptosis.
-
Investigate Mitochondrial Dysfunction: this compound has been observed to induce oxidative stress and mitochondrial dysfunction in hippocampal tissue.[2] Consider performing assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or reactive oxygen species (ROS) production (e.g., DCFDA assay).
Q2: I am observing an inflammatory response in my cell culture (e.g., increased secretion of cytokines) after this compound treatment. Is this expected?
A2: This could be a potential off-target effect. In an in-vivo study, this compound was shown to increase the levels of pro-inflammatory cytokines such as IL-1β and IL-6, while reducing the anti-inflammatory cytokine IL-10 in the hippocampus.[1] This suggests that this compound may have immunomodulatory effects in certain cell types.
Troubleshooting Steps:
-
Quantify Cytokine Production: Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay to quantify the levels of pro- and anti-inflammatory cytokines in your cell culture supernatant.
-
Analyze Inflammatory Signaling Pathways: Perform Western blot analysis to examine key proteins in inflammatory signaling pathways, such as NF-κB (p65 phosphorylation) and MAP kinases (p38, JNK, ERK phosphorylation).
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokine genes.
Q3: I am working with a steroid-sensitive cell line, and I'm seeing effects that are not consistent with androgen receptor (AR) activation alone. Could this compound be interacting with other steroid receptors?
A3: This is a plausible hypothesis. This compound has a steroidal structure similar to dihydrotestosterone (DHT).[3][4] While it has a high affinity for the androgen receptor, the possibility of cross-reactivity with other steroid hormone receptors (e.g., progesterone, glucocorticoid, or estrogen receptors) cannot be entirely ruled out, especially at higher concentrations.
Troubleshooting Steps:
-
Competition Binding Assay: Perform a competition binding assay using radiolabeled ligands for other steroid receptors to determine if this compound can displace them.
-
Reporter Gene Assay: Use reporter gene assays for other steroid receptors (e.g., PRE-luc for progesterone receptor, ERE-luc for estrogen receptor) to see if this compound can activate or inhibit their transcriptional activity.
-
Use of Antagonists: Treat your cells with specific antagonists for other steroid receptors in combination with this compound to see if the unexpected effects are blocked.
Q4: My experimental results are inconsistent, and I suspect off-target effects. How can I design an experiment to systematically identify them?
A4: A systematic approach is crucial for identifying off-target effects. This involves a combination of techniques to assess global changes in your cellular model.
Troubleshooting Workflow:
-
Global Gene Expression Profiling: Perform RNA sequencing (RNA-seq) on cells treated with this compound versus a vehicle control. This will provide an unbiased view of all genes that are up- or down-regulated and can reveal the activation of unexpected pathways.
-
Proteomic Analysis: A proteomic approach, such as mass spectrometry, can identify changes in protein expression and post-translational modifications that are not apparent at the transcript level.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters (e.g., cell morphology, organelle health, cell cycle) in response to this compound treatment.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Potential Off-Target Interaction
| Target | Metric | Value | Reference |
| Androgen Receptor (AR) | Binding Affinity | High | [2][3][4][5] |
| 5-alpha-reductase type II | Inhibition | Yes | [1] |
| Progesterone Receptor | Binding Affinity | Hypothetical: Low to Moderate | - |
| Glucocorticoid Receptor | Binding Affinity | Hypothetical: Low | - |
| Estrogen Receptor | Binding Affinity | Hypothetical: Low | - |
Note: Binding affinities for progesterone, glucocorticoid, and estrogen receptors are hypothetical and should be experimentally determined.
Experimental Protocols
Protocol 1: Western Blot for Apoptotic Markers
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and calculate the ratio of apoptotic to anti-apoptotic proteins.
Protocol 2: Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand for the receptor of interest to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor and a control with a known unlabeled ligand for that receptor.
-
Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 and Ki values to determine the binding affinity of this compound for the off-target receptor.
Protocol 3: qPCR for Gene Expression Analysis
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for your target genes (e.g., IL-1β, IL-6, FST) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound's primary signaling pathway, leading to myostatin inhibition.
Caption: A logical workflow for troubleshooting this compound's off-target effects.
Caption: A potential off-target apoptotic pathway induced by this compound.
References
- 1. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. fitscience.co [fitscience.co]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing YK11-Induced Oxidative Stress in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and addressing oxidative stress in experimental models involving the selective androgen receptor modulator (SARM), YK11.
FAQs & Troubleshooting Guides
This section addresses common questions and issues that may arise during experiments investigating this compound and oxidative stress.
Question 1: My cell or tissue samples show increased oxidative stress after this compound treatment, but the results are inconsistent across experiments. What could be the cause?
Answer: Inconsistent results in oxidative stress assays are a common challenge. Several factors could contribute to this variability:
-
This compound Compound Stability and Purity: Ensure the this compound compound is of high purity and stored correctly to prevent degradation. Impurities or degradation products may have their own redox activities.
-
Cell Culture Conditions: Factors such as cell passage number, confluence, and media composition can influence the baseline oxidative state of cells. Standardize these parameters across all experiments.
-
Sample Handling: The timing of sample collection and processing is critical. Delay in processing can lead to ex vivo oxidation. Snap-freeze samples in liquid nitrogen immediately after collection if not being processed right away.
-
Assay Variability: Oxidative stress assays, particularly the Thiobarbituric Acid Reactive Substances (TBARS) assay, can have high background and variability. Ensure consistent timing for all steps and consider using more specific methods like HPLC-based detection of malondialdehyde (MDA).
Question 2: I am not observing any significant increase in oxidative stress markers in my experimental model after this compound administration. Does this mean this compound does not induce oxidative stress in my model?
Answer: Not necessarily. The absence of a significant increase in oxidative stress markers could be due to several reasons:
-
Experimental Model and Tissue Specificity: The effects of this compound on oxidative stress may be tissue-specific. To date, the most robust evidence for this compound-induced oxidative stress is in the hippocampus of male Wistar rats[1]. Effects in other tissues like the liver, heart, or skeletal muscle are not well-documented in publicly available literature.
-
Dosage and Duration of Treatment: The dose and duration of this compound administration are critical. The study by Dahleh et al. (2023) used a dose of 0.35 g/kg for five weeks in rats to observe significant effects[1]. Lower doses or shorter durations may not be sufficient to induce a detectable oxidative stress response.
-
Timing of Measurement: Oxidative stress can be a transient phenomenon. The peak of oxidative damage might occur at a different time point than when you are measuring. Consider a time-course experiment to identify the optimal time point for measurement.
-
Compensatory Antioxidant Response: The cells or tissues in your model might be upregulating their endogenous antioxidant defense mechanisms to counteract the initial pro-oxidant effects of this compound. Measuring the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can provide insights into this.
Question 3: Are there any known interventions to counteract this compound-induced oxidative stress in experimental models?
Answer: While specific studies on interventions for this compound-induced oxidative stress are limited, general antioxidant strategies can be explored. Anecdotal evidence suggests the use of N-acetylcysteine (NAC) and milk thistle for mitigating liver stress associated with SARM use, which is often linked to oxidative damage.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC has been shown to reduce oxidative stress in various models.
-
Milk Thistle (Silymarin): The active compound, silymarin, is known for its hepatoprotective and antioxidant properties.
It is crucial to include appropriate control groups when testing these interventions in your this compound model to validate their efficacy.
Question 4: I am planning to investigate this compound's effect on mitochondrial function. What are the key parameters to measure?
Answer: this compound has been shown to impair mitochondrial function markers in the hippocampus[1]. Key parameters to assess mitochondrial health include:
-
Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) to assess the function of the electron transport chain complexes.
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
-
Mitochondrial ROS Production: Directly measure the production of reactive oxygen species from the mitochondria.
-
Mitochondrial Complex Activity: Assay the specific activity of individual mitochondrial complexes (I, II, III, and IV) to pinpoint the site of dysfunction.
Quantitative Data from Experimental Models
To date, detailed quantitative data on this compound-induced oxidative stress is primarily available for the hippocampus in male Wistar rats. Data for other tissues and models are not yet well-established in the scientific literature.
Table 1: Effect of this compound on Oxidative Stress Markers in the Hippocampus of Male Wistar Rats
| Marker | Control Group | This compound Group (0.35 g/kg) | Percentage Change | Reference |
| Lipid Peroxidation (TBARS) | Data not available | Data not available | Increased | Dahleh et al., 2023[1] |
| Superoxide Dismutase (SOD) Activity | Data not available | Data not available | Altered | Dahleh et al., 2023[1] |
| Catalase (CAT) Activity | Data not available | Data not available | Altered | Dahleh et al., 2023[1] |
| Glutathione Peroxidase (GPx) Activity | Data not available | Data not available | Altered | Dahleh et al., 2023[1] |
Note: The primary study by Dahleh et al. (2023) reported qualitative changes ("increased" or "altered") in these markers. Specific numerical data with statistical significance is not available in the public domain. Researchers are encouraged to consult the full-text article or contact the corresponding author for detailed quantitative results.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-induced oxidative stress.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted for rat hippocampal tissue.
Materials:
-
Hippocampal tissue homogenate (10% w/v in cold 1.15% KCl)
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
Malondialdehyde (MDA) standard solution
-
Butylated hydroxytoluene (BHT)
Procedure:
-
To 100 µL of tissue homogenate, add 10 µL of BHT (4% in ethanol) to prevent further oxidation.
-
Add 500 µL of 20% TCA and vortex thoroughly to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of 0.67% TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 20 minutes.
-
Cool the samples on ice for 5 minutes.
-
Measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of pyrogallol autoxidation.
Materials:
-
Hippocampal tissue homogenate
-
Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA
-
Pyrogallol solution (10 mM)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer.
-
Add an appropriate amount of tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding the pyrogallol solution.
-
Immediately measure the rate of increase in absorbance at 420 nm for 3 minutes using a spectrophotometer.
-
The SOD activity is calculated as the amount of enzyme required to inhibit the autoxidation of pyrogallol by 50%.
Catalase (CAT) Activity Assay
This protocol is based on the decomposition of hydrogen peroxide.
Materials:
-
Hippocampal tissue homogenate
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
Procedure:
-
Add tissue homogenate to the phosphate buffer.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Monitor the decrease in absorbance at 240 nm for 3 minutes as H₂O₂ is consumed.
-
The catalase activity is calculated based on the rate of H₂O₂ decomposition.
Glutathione Peroxidase (GPx) Activity Assay
This protocol measures the oxidation of NADPH.
Materials:
-
Hippocampal tissue homogenate
-
Phosphate buffer (100 mM, pH 7.0)
-
Glutathione reductase (1 unit/mL)
-
Reduced glutathione (GSH) (1 mM)
-
NADPH (0.1 mM)
-
Tert-butyl hydroperoxide (0.2 mM)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, glutathione reductase, GSH, and NADPH.
-
Add the tissue homogenate and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding tert-butyl hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes as NADPH is oxidized to NADP+.
-
The GPx activity is calculated from the rate of NADPH oxidation.
Signaling Pathways and Experimental Workflows
This compound-Induced Oxidative Stress Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced oxidative stress.
Experimental Workflow for Assessing Oxidative Stress
Caption: General experimental workflow for assessing this compound-induced oxidative stress.
References
a complete list of how to control for YK11's partial agonism in androgen receptor studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for the partial agonism of YK11 in androgen receptor (AR) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its partial agonism a challenge in experiments?
A1: this compound is a synthetic, steroidal Selective Androgen Receptor Modulator (SARM).[1] Unlike full agonists like dihydrotestosterone (DHT), this compound is a partial agonist of the androgen receptor (AR).[1][2][3] This means it binds to and activates the receptor, but does not elicit the maximum possible response. This partial agonism presents a challenge because this compound can simultaneously exhibit both agonist-like and antagonist-like properties, depending on the cellular context and the presence of other androgens. In the presence of a potent full agonist like DHT, this compound can act as a competitive antagonist, making it crucial to design experiments that can dissect these dual effects.
Q2: What is the unique mechanism of action of this compound compared to other SARMs?
A2: this compound has a dual mechanism of action. Firstly, as a partial AR agonist, it is gene-selective and does not induce the N-terminal/C-terminal (N/C) interaction of the AR, which is typically required for full receptor activation.[1][3][4] Secondly, and uniquely, this compound potently increases the expression of follistatin, a protein that inhibits myostatin.[1][5][6] Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound exerts strong anabolic effects through a pathway distinct from classical AR signaling.[5][6]
Q3: Which cell lines are appropriate for studying this compound's effects on the androgen receptor?
A3: The choice of cell line depends on the research question. Commonly used models include:
-
Myoblasts: Mouse C2C12 myoblasts are frequently used to study this compound's myogenic (muscle-building) and differentiation effects.[4]
-
Osteoblasts: MC3T3-E1 mouse osteoblast cells are used to investigate effects on bone formation and mineralization.[7][8]
-
AR-Positive Cancer Cells: Human breast cancer cells (MDA-MB 453) or prostate cancer cells (22Rv1, LNCaP) that endogenously express AR are suitable for studying AR-dependent gene expression.[7][9]
-
Transfected Cell Lines: AR-negative cell lines like HEK293 can be co-transfected with an AR expression vector and a reporter construct to isolate the AR-specific signaling pathway.[10]
Q4: How can I experimentally differentiate between this compound's agonist and antagonist activities?
A4: A competitive binding assay or a functional assay, such as a luciferase reporter assay, is essential. The key is to compare the effects of this compound alone versus its effects in the presence of a saturating concentration of a full agonist (e.g., DHT).
-
To measure agonism: Treat cells with increasing concentrations of this compound and measure the response (e.g., reporter gene expression).
-
To measure antagonism: Treat cells with a fixed, effective concentration of DHT (typically the EC80) alongside increasing concentrations of this compound.[11] A decrease in the DHT-induced signal indicates antagonism.
Troubleshooting Guides
Issue 1: Inconsistent results in AR reporter gene assays with this compound.
-
Possible Cause 1: Presence of endogenous androgens.
-
Solution: Ensure you are using charcoal-stripped fetal bovine serum (CSS) in your culture medium to remove endogenous steroids that could compete with this compound or activate the AR.[11]
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Solution: Use cells at a low, consistent passage number. High passage numbers can lead to genetic drift and altered receptor expression. Ensure high cell viability before and during the experiment.
-
-
Possible Cause 3: Compound Stability.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[11]
-
Issue 2: this compound shows weaker than expected agonism on a specific AR target gene.
-
Possible Cause: Gene-selective modulation.
-
Solution: this compound is a gene-selective modulator, meaning it may activate some AR target genes but not others.[2][7] For example, in MDA-MB 453 cells, this compound was shown to induce FKBP51 expression similarly to DHT, but it did not induce SARG expression.[7] Use RT-qPCR to measure the expression of a panel of known AR-regulated genes (e.g., PSA, FKBP51, TMPRSS2) to characterize this compound's specific transcriptional profile. Also, investigate its unique activity by measuring follistatin (FST) expression, which is a key target of this compound but not DHT.[4]
-
Quantitative Data Summary
The partial agonism of this compound is characterized by its ability to activate the AR, but with lower maximal efficacy compared to a full agonist like DHT. Its antagonistic potential is demonstrated by its ability to inhibit DHT-induced AR activation.
| Parameter | Ligand | Value | Description |
| Activity Type | This compound | Partial Agonist | Activates the Androgen Receptor but with sub-maximal efficacy compared to full agonists.[1][2][3] |
| Activity Type | DHT | Full Agonist | A potent natural androgen used as a positive control for maximal AR activation.[4] |
| EC50 (Agonism) | This compound | Compound-specific | Concentration of this compound that produces 50% of its own maximal response. |
| IC50 (Antagonism) | This compound | Compound-specific | Concentration of this compound that inhibits 50% of the response induced by a full agonist (e.g., DHT). |
| Binding Affinity (Ki) | This compound | Compound-specific | Concentration required to occupy 50% of the androgen receptors in a competitive binding assay. |
Note: Specific EC50, IC50, and Ki values for this compound are not consistently reported across publicly available literature and must be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: AR Agonist/Antagonist Luciferase Reporter Assay
This protocol is designed to quantify both the agonist and antagonist activity of this compound on the AR signaling pathway.
1. Materials:
-
AR-positive cells (e.g., 22Rv1) or HEK293 cells co-transfected with AR and an ARE-luciferase reporter plasmid (e.g., pARE-Luc).[11][12]
-
A constitutively expressing control plasmid (e.g., pRL-TK Renilla luciferase) for normalization.[11]
-
Culture medium with 10% charcoal-stripped FBS (CSS).[11]
-
Compounds: this compound, DHT (positive control agonist), Bicalutamide (positive control antagonist).
-
Dual-Luciferase® Reporter Assay System.
2. Procedure:
-
Cell Seeding: Seed ~2 x 10^4 cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours.[11]
-
Transfection (if using non-endogenous AR cells): Transfect cells with the ARE-luciferase reporter, the Renilla control plasmid, and an AR expression vector according to the manufacturer's protocol. After 4-6 hours, replace the medium with fresh medium containing 10% CSS.[11]
-
Compound Preparation & Treatment (24h post-transfection):
-
Agonist Mode: Prepare serial dilutions of this compound and DHT. Replace cell medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Antagonist Mode: Prepare serial dilutions of this compound and Bicalutamide. Add these to medium containing a constant concentration of DHT (e.g., 0.1 nM, the EC80).[11]
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[9]
-
Lysis & Measurement: Remove medium and lyse the cells. Measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit instructions.[11]
3. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
For Agonist Mode: Plot the normalized activity against the log concentration of this compound to determine its maximal efficacy (relative to DHT) and EC50.
-
For Antagonist Mode: Plot the percentage inhibition of the DHT-induced activity against the log concentration of this compound to determine the IC50 value.[11]
Visualizations
Signaling Pathways and Experimental Logic
Caption: Dual signaling mechanisms of DHT (full agonist) vs. This compound (partial agonist).
Caption: Workflow for dissecting this compound's agonist and antagonist effects in a reporter assay.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. YK-11 [medbox.iiab.me]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 6. swolverine.com [swolverine.com]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
a complete list of best practices for long-term storage of YK11
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount to the validity and reproducibility of experimental results. This technical support center provides a comprehensive guide to the best practices for the long-term storage of YK11, a selective androgen receptor modulator (SARM) with a unique steroidal structure. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to maintain the quality of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound powder?
For long-term stability, it is recommended to store this compound in its powdered form at or below -20°C. Storing at this temperature can preserve the integrity of the compound for several years. For shorter durations, storage at 4°C is also acceptable, though the stability window is reduced.
Q2: How should I store this compound once it is dissolved in a solvent?
This compound in solution is significantly less stable than in its powdered form. It is highly susceptible to hydrolysis, especially in acidic conditions. For short-term storage of a few weeks, solutions can be kept at -20°C. For longer-term storage, it is advisable to store solutions at -80°C to minimize degradation. It is crucial to use anhydrous solvents and to protect the solution from moisture.
Q3: What are the ideal humidity conditions for storing this compound?
This compound powder should be stored in a dry environment with minimal humidity. The use of a desiccator or storage in a sealed container with a desiccant is highly recommended to prevent moisture-induced degradation.
Q4: How does light affect the stability of this compound?
Exposure to light, particularly UV light, can potentially lead to the degradation of this compound. It is best practice to store both powdered this compound and its solutions in amber or opaque containers to protect them from light.
Q5: What are the signs that my this compound sample may have degraded?
Visual signs of degradation in powdered this compound can include a change in color or texture. For this compound solutions, the appearance of precipitates, cloudiness, or a change in color may indicate degradation or contamination. However, the absence of these visual cues does not guarantee stability. The most reliable way to assess the purity of your sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to lower potency. | Assess the purity of your this compound stock using the HPLC protocol provided below. Prepare fresh solutions from a properly stored powder stock. |
| Precipitate forms in a refrigerated this compound solution. | The solvent may not be suitable for cold storage, or the concentration may be too high. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If not, consider using a different solvent or preparing a less concentrated stock solution. |
| This compound powder appears clumpy or discolored. | Exposure to moisture and/or light. | Discard the sample and use a fresh, properly stored stock. Implement stricter storage protocols, including the use of desiccants and light-protective containers. |
Quantitative Storage Recommendations
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | > 2 years | Store in a tightly sealed, light-resistant container with a desiccant. |
| 4°C | < 2 years | Suitable for shorter-term storage. Ensure low humidity. | |
| Room Temperature | Not Recommended | Avoid for long-term storage due to increased risk of degradation. | |
| In Solution | -80°C | Up to 6 months | Use anhydrous solvents. Aliquot to avoid freeze-thaw cycles. |
| -20°C | < 1 month | Suitable for working solutions. Minimize exposure to air and moisture. | |
| 4°C | < 1 week | Not recommended for long-term storage due to accelerated degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample and detecting potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
This compound sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).
-
Sample Preparation: Prepare the this compound sample to be tested at a concentration within the range of the calibration curve, using the mobile phase as the diluent.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to approximately 245 nm.
-
Inject the standards and the sample onto the column.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Purity can be estimated by calculating the area of the main this compound peak as a percentage of the total area of all peaks in the chromatogram. The presence of additional peaks may indicate impurities or degradation products.
-
Visualizing Key Concepts
This compound Signaling Pathway
Caption: Dual mechanism of this compound action in muscle cells.
Recommended this compound Storage Workflow
Caption: Recommended workflow for storing and handling this compound.
Hypothetical this compound Degradation Pathway
Caption: A hypothetical degradation pathway for this compound.
a complete list of avoiding YK11 hydrolysis in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the hydrolysis of YK11 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is acid-catalyzed hydrolysis. This compound possesses a steroidal backbone with a labile orthoester moiety, which is highly susceptible to breakdown in the presence of water, particularly under acidic conditions. This reaction leads to the opening of the orthoester ring, rendering the compound inactive.[1][2] It has been noted that this compound can be easily hydrolyzed within a few hours.[1][2]
Q2: How does pH affect the stability of this compound in solution?
A2: While specific quantitative data on the pH-stability profile of this compound is not extensively documented, based on the chemistry of orthoesters, this compound is most unstable in acidic environments. The hydrolysis of orthoesters is catalyzed by acid.[3][4][5] Therefore, maintaining a neutral to slightly alkaline pH is crucial for minimizing the rate of hydrolysis. For most cell culture applications, the typical pH range of 7.2-7.4 should be carefully maintained.[6][7]
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound is practically insoluble in water. To prepare aqueous solutions for in vitro experiments, it must first be dissolved in an organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: The recommended solvents for preparing this compound stock solutions are high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is critical to use anhydrous solvents to prevent the initiation of hydrolysis during storage.
Q5: How should I prepare working solutions of this compound in aqueous media (e.g., cell culture media)?
A5: To prepare a working solution, the this compound stock solution (in an organic solvent like DMSO) should be serially diluted in the desired aqueous medium to the final concentration just before use. It is crucial to add the stock solution to the aqueous medium and mix thoroughly to ensure proper dispersion and minimize precipitation. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q6: Can I store this compound in an aqueous solution?
A6: It is strongly advised not to store this compound in aqueous solutions for extended periods due to its rapid hydrolysis.[1][2] Working solutions in aqueous media should be prepared fresh for each experiment.
Q7: How does temperature impact the stability of this compound?
A7: Generally, higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[8] Therefore, it is recommended to handle and store this compound solutions at low temperatures when possible. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C for long-term stability. A study on various selective androgen receptor modulators (SARMs) found that storage at -20°C was suitable for most compounds in solvent solutions.[9]
Q8: Are there any stabilizing agents that can be used to prevent this compound hydrolysis?
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound is inherently insoluble in water. Precipitation can occur if the final concentration exceeds its solubility limit in the aqueous medium, even with a co-solvent. |
| - Ensure the initial stock solution in the organic solvent is fully dissolved. | |
| - When preparing the working solution, add the stock solution to the aqueous medium while vortexing or stirring to facilitate rapid dispersion. | |
| - Decrease the final concentration of this compound in the working solution. | |
| - Increase the percentage of the organic co-solvent, being mindful of the tolerance of the experimental system (e.g., cell culture). | |
| "Salting Out" Effect | High salt concentrations in some buffers or media can decrease the solubility of hydrophobic compounds. |
| - If possible, test the solubility of this compound in a buffer with a lower salt concentration. | |
| - Consider using a different aqueous medium for your experiment. |
Issue 2: Inconsistent or lower-than-expected experimental results.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | The active concentration of this compound may be decreasing over the course of the experiment due to hydrolysis. |
| - Prepare working solutions fresh immediately before each experiment. Do not store this compound in aqueous media. | |
| - Maintain a stable, neutral to slightly alkaline pH in your experimental setup. For cell culture, ensure proper CO2 levels to maintain the pH of the medium.[6][7] | |
| - Minimize the duration of the experiment where this compound is in an aqueous environment if possible. | |
| - For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. | |
| Adsorption to Labware | Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in the solution. |
| - Use low-adhesion microplates and tubes. | |
| - Pre-incubating the labware with a bovine serum albumin (BSA) solution can sometimes help to block non-specific binding sites. | |
| Interaction with Serum Proteins | If using serum-containing media, this compound may bind to proteins like albumin, which could affect its availability and activity.[15][16][17] |
| - Be aware of this potential interaction when interpreting results. The bound fraction may act as a reservoir or be less active. | |
| - If experimentally feasible, consider using serum-free media or a medium with a reduced serum concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution (e.g., 1 µM in Cell Culture Medium):
-
This should be done immediately before adding the solution to the cells.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions in the cell culture medium to reach the final desired concentration. For example, to make a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.
-
During each dilution step, add the more concentrated solution to the diluent and vortex or mix immediately and thoroughly to ensure proper dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the level that affects your specific cell line (typically <0.5%).
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound's orthoester moiety.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Antibody Stability in a Novel Protein-Free Serum Model - PMC [pmc.ncbi.nlm.nih.gov]
a complete list of challenges in detecting YK11 metabolites in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo detection of YK11 metabolites.
Frequently Asked Questions (FAQs)
Q1: Why can't I detect the parent this compound compound in my in vivo samples?
A1: this compound undergoes extensive and rapid metabolism in vivo.[1] Due to its steroidal structure and a labile orthoester moiety, it is substantially converted into various metabolites.[2][3] As a result, the intact this compound is often not detectable in urine samples post-administration, making the identification of its metabolites crucial for detection.[1][2][3]
Q2: What are the most common metabolites of this compound I should be looking for?
A2: In human studies, two promising glucuronidated metabolites have been identified as key biomarkers: 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one.[2][3] In equine studies, the most abundant analytes in urine were a mono-O-demethylated breakdown product and di-O-demethylated this compound.[4][5] It's important to note that metabolism can be species-specific.
Q3: I am having trouble finding reference standards for this compound metabolites. What can I do?
A3: The limited commercial availability of certified reference materials for this compound metabolites is a significant challenge.[1][6] In the absence of commercial standards, researchers have resorted to in-house synthesis of the target metabolites.[2][3] The synthesized standards are then verified using techniques like Nuclear Magnetic Resonance (NMR) analysis.[2][3]
Q4: My analytical signal is noisy and inconsistent. What could be the cause?
A4: This is likely due to matrix effects from the complex biological samples (e.g., urine, plasma).[7][8] Co-eluting endogenous compounds can interfere with the ionization of the target analytes, leading to signal suppression or enhancement.[7] To mitigate this, consider implementing robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of isotope-labeled internal standards can also help to correct for matrix effects.
Q5: What is the expected detection window for this compound metabolites?
A5: The detection window varies depending on the type of metabolite. Unconjugated metabolites tend to have a shorter detection window, disappearing within 24 hours post-administration.[2][3] Glucuronidated and sulfated metabolites are traceable for a longer period, typically more than 48 hours.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No detection of any this compound-related compounds | Insufficient dose administered; Sample collection timing is off; Inadequate analytical sensitivity. | Increase the administered dose if ethically permissible; Collect samples at earlier time points post-administration; Optimize mass spectrometer parameters for higher sensitivity. |
| Poor peak shape and resolution in chromatography | Inefficient chromatographic separation; Matrix interference. | Optimize the LC or GC gradient, column type, and mobile phase composition; Implement a more rigorous sample clean-up procedure. |
| Difficulty in identifying unknown metabolites | Lack of fragmentation data; Complex metabolic pathways. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for structural elucidation; Conduct in vitro metabolism studies using liver microsomes to generate potential metabolites for comparison.[4][9] |
| Inconsistent quantification results | Matrix effects; Instability of metabolites. | Use a matrix-matched calibration curve or stable isotope-labeled internal standards; Ensure proper sample storage conditions (-30°C or -80°C) and minimize freeze-thaw cycles to prevent degradation.[10] |
| Low recovery of conjugated metabolites | Incomplete hydrolysis of glucuronide or sulfate conjugates. | Optimize the enzymatic hydrolysis step by adjusting the enzyme concentration, incubation time, and pH. |
Experimental Protocols
Sample Preparation for Urine Analysis
-
Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, treat urine samples with β-glucuronidase from E. coli.
-
Liquid-Liquid Extraction (LLE): After hydrolysis, perform LLE using a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether) to extract the unconjugated metabolites.
-
Derivatization: For GC-MS analysis, derivatize the extracted metabolites to increase their volatility and thermal stability. A common method is trimethylsilylation.
Analytical Methodology: GC-HRMS
-
Gas Chromatograph (GC): Use a capillary column suitable for steroid analysis (e.g., a dimethylpolysiloxane column).
-
High-Resolution Mass Spectrometer (HRMS): Operate in full-scan and product ion scan modes to identify and confirm the structure of the metabolites.
Visualizations
Caption: A generalized experimental workflow for the detection of this compound metabolites in urine.
Caption: A diagram illustrating the primary challenges in the in vivo detection of this compound metabolites.
References
- 1. Synthesis, clean-up and mass spectrometric characterization of both YK-11 metabolites 5β‐19‐Nor‐pregnane‐3α,17β,20‐triol and 5β‐19‐Nor‐pregnane‐3α,17β‐diol‐20‐one | World Anti Doping Agency [wada-ama.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equine metabolism of the selective androgen receptor modulator YK-11 in urine and plasma following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
YK11 vs. DHT: A Comparative Analysis of Their Effects on Myogenic Regulatory Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the selective androgen receptor modulator (SARM) YK11 and the potent androgen dihydrotestosterone (DHT) on the expression and activity of myogenic regulatory factors (MRFs). The information presented is collated from preclinical research and is intended for an audience engaged in scientific and drug development endeavors.
Introduction to this compound and DHT in Myogenesis
This compound is a synthetic, steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Structurally derived from DHT, this compound is unique among SARMs due to its proposed dual mechanism of action: partial agonism of the androgen receptor (AR) and inhibition of myostatin.[1][2] Dihydrotestosterone (DHT) is a powerful endogenous androgen and a full agonist of the AR, known to play a crucial role in male physiology and muscle development. Both compounds influence myogenesis, the process of muscle cell growth and differentiation, which is fundamentally controlled by a family of transcription factors known as myogenic regulatory factors (MRFs). These include MyoD, Myf5, myogenin, and MRF4.
Comparative Effects on Myogenic Regulatory Factors
Experimental data, primarily from in vitro studies using C2C12 myoblasts, indicates that both this compound and DHT promote myogenic differentiation by upregulating MRFs. However, the magnitude of this induction and the underlying molecular mechanisms differ significantly between the two compounds.
A key study by Kanno et al. (2013) demonstrated that this compound induces the expression of key MRFs—MyoD, Myf5, and myogenin—more significantly than DHT.[3] This suggests that this compound may be more potent in promoting myogenic differentiation.[3] The study also revealed a crucial distinction in their signaling pathways: this compound's effects are mediated through the induction of follistatin, a myostatin inhibitor, whereas DHT operates through a follistatin-independent pathway.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and DHT on the mRNA expression of myogenic regulatory factors in C2C12 myoblasts, as reported by Kanno et al. (2013).
| Myogenic Regulatory Factor | Compound | Concentration | Fold Change (vs. Control) | Citation |
| Myf5 | This compound | 500 nM | ~4.5 | [3] |
| DHT | 500 nM | ~2.5 | [3] | |
| MyoD | This compound | 500 nM | ~3.5 | [3] |
| DHT | 500 nM | ~2.0 | [3] | |
| Myogenin | This compound | 500 nM | ~5.0 | [3] |
| DHT | 500 nM | ~2.5 | [3] | |
| MRF4 | This compound | - | Not Reported | - |
| DHT | - | Not Reported | - |
Note: The fold changes are approximate values derived from the graphical data presented in the cited study. Direct comparative data for the effects of this compound and DHT on MRF4 expression is not currently available in the reviewed literature.
Signaling Pathways
The distinct effects of this compound and DHT on myogenic regulatory factors stem from their different signaling mechanisms.
This compound Signaling Pathway
This compound acts as a partial agonist of the androgen receptor.[2] Upon binding to the AR, it promotes its translocation to the nucleus where it induces the expression of follistatin (Fst).[3] Follistatin, in turn, acts as a potent inhibitor of myostatin, a member of the TGF-β superfamily that negatively regulates muscle growth. By inhibiting myostatin, this compound effectively removes a brake on myogenesis, leading to an increased expression of myogenic regulatory factors like MyoD, Myf5, and myogenin, and subsequently promoting muscle differentiation.[3]
DHT Signaling Pathway
DHT is a full agonist of the androgen receptor.[3] Its binding to the AR leads to the translocation of the AR-DHT complex into the nucleus, where it directly binds to androgen response elements (AREs) in the promoter regions of target genes, including those of myogenic regulatory factors. This direct genomic action upregulates the expression of MyoD, Myf5, and myogenin, thereby promoting myogenesis. This pathway is considered follistatin-independent.[3] Additionally, DHT can exert non-genomic effects through membrane-associated androgen receptors, leading to the activation of signaling cascades like the MAPK/ERK pathway, which can also influence muscle cell function.[5][6]
Experimental Protocols
The following methodologies are based on the key experiments cited in this guide, primarily from the study by Kanno et al. (2013).
Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblast cells.
-
Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation Medium: DMEM supplemented with 2% horse serum.
-
Procedure: C2C12 cells are seeded and grown to confluence in the growth medium. To induce differentiation, the growth medium is replaced with the differentiation medium. The cells are then treated with this compound, DHT, or a vehicle control for the specified duration.
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of myogenic regulatory factors.
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the treated C2C12 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for MyoD, Myf5, myogenin, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt).
-
Experimental Workflow for Comparing this compound and DHT Effects
Conclusion
Both this compound and DHT promote myogenesis through the upregulation of myogenic regulatory factors. However, the available evidence from in vitro studies suggests that this compound is a more potent inducer of MyoD, Myf5, and myogenin mRNA expression compared to DHT.[3] This difference in potency is attributed to their distinct signaling mechanisms. This compound uniquely induces follistatin, thereby inhibiting the myostatin pathway, while DHT primarily acts through a follistatin-independent, direct androgen receptor-mediated genomic pathway.[3]
For researchers and drug development professionals, these findings highlight this compound as a compound with a potentially powerful and distinct anabolic mechanism compared to traditional androgens. Further research is warranted to explore the effects of these compounds on the protein expression of all MRFs, including MRF4, and to validate these in vitro findings in in vivo models. Understanding these differential effects is crucial for the development of novel therapeutics targeting muscle growth and wasting disorders.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrotestosterone activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotestosterone stimulates amino acid uptake and the expression of LAT2 in mouse skeletal muscle fibres through an ERK1/2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YK11 and RAD-140 on Muscle Hypertrophy: A Guide for Researchers
For research and informational purposes only.
In the landscape of investigational compounds targeting muscle growth, the selective androgen receptor modulator (SARM) RAD-140 (Testolone) and the novel steroidal SARM YK11 have garnered significant attention for their potent anabolic effects. This guide provides a comprehensive comparative analysis of their impact on muscle hypertrophy, drawing from available preclinical data. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and RAD-140 have demonstrated significant potential for promoting muscle hypertrophy in preclinical models. Their primary distinction lies in their mechanisms of action. RAD-140 functions as a potent, tissue-selective agonist of the androgen receptor (AR), stimulating anabolic pathways in muscle and bone.[1][2] this compound, while also a partial agonist of the AR, uniquely induces the expression of follistatin, a potent inhibitor of myostatin, a key negative regulator of muscle growth.[3][4] This dual action suggests a potentially distinct and powerful mechanism for muscle hypertrophy.
Direct comparative studies with quantitative, head-to-head data in the same experimental models are currently lacking in the peer-reviewed literature. However, by examining individual in vitro and in vivo studies, we can construct a comparative overview of their activities. Anecdotal evidence often suggests this compound may be more potent for sheer mass gain, though this is not yet substantiated by controlled scientific studies.[5]
Mechanism of Action
This compound: A Dual-Action Compound
This compound is a synthetic steroidal SARM.[3] Its anabolic effects are believed to be mediated through two primary pathways:
-
Partial Androgen Receptor Agonism : this compound binds to the androgen receptor, which initiates the downstream signaling cascades that lead to increased protein synthesis and muscle growth.[4]
-
Myostatin Inhibition via Follistatin Induction : Uniquely, this compound has been shown to significantly increase the expression of follistatin in myoblasts.[6][7] Follistatin is a natural antagonist of myostatin, a protein that limits muscle growth.[4] By inhibiting myostatin, this compound may effectively remove a key "brake" on muscle hypertrophy, potentially allowing for greater muscle mass accrual.[4]
Figure 1: this compound Signaling Pathway for Muscle Hypertrophy.
RAD-140: A Potent Selective Androgen Receptor Modulator
RAD-140 is a non-steroidal SARM that exhibits high affinity and selectivity for the androgen receptor in tissues like muscle and bone, with minimal effects on reproductive tissues.[2][8] Its mechanism is more direct than this compound's:
-
Selective Androgen Receptor Agonism : RAD-140 binds to the AR in skeletal muscle, activating anabolic signaling pathways that lead to increased protein synthesis and, consequently, muscle hypertrophy.[2]
Figure 2: RAD-140 Signaling Pathway for Muscle Hypertrophy.
Quantitative Data on Muscle Hypertrophy
The following tables summarize the available quantitative data from preclinical studies on this compound and RAD-140. It is crucial to note that the experimental designs, models, and endpoints differ, precluding a direct comparison of potency.
In Vitro Studies
| Compound | Cell Line | Concentration | Key Findings | Reference |
| This compound | C2C12 myoblasts | 500 nM | - Upregulation of Myf5, MyoD, and myogenin mRNA was more significant than with DHT.- Significantly induced follistatin mRNA expression, an effect not seen with DHT. | [6][7] |
| RAD-140 | C2C12 osteoblasts | 0.1 nM (EC50) | - Demonstrated in vitro functional androgen agonist activity in osteoblast differentiation. | [9] |
Note: Data on RAD-140's direct quantitative effects on myoblast differentiation or hypertrophy in vitro is less detailed in the available literature compared to this compound.
In Vivo Studies
| Compound | Animal Model | Dosage | Duration | Key Findings on Muscle Mass | Reference |
| This compound | BALB/c mice with sepsis-induced muscle atrophy | 350-700 mg/kg (oral) | 10 days | - Recovered muscle mass loss in the backs and thighs of septic mice. | [10] |
| RAD-140 | Castrated male rats | 0.3 mg/kg (oral) | Not specified | - Similar efficacy on levator ani muscle as 0.5 mg/kg testosterone propionate. | [9] |
| RAD-140 | Male Sprague-Dawley rats | Not specified (in drinking water) | 14 days | - Significantly elevated muscle fiber cross-sectional area (CSA) compared to vehicle-control. | [11][12] |
| RAD-140 | Orchidectomized Wistar rats | Not specified (oral) | 6 weeks | - Significantly increased muscle fiber CSA of the gastrocnemius muscle. | [13] |
| RAD-140 | Nonhuman primates | 0.1 mg/kg & 1.0 mg/kg (oral) | 28 days | - Statistically significant increase in body weight (mean gain >10% at 0.1 mg/kg).- Qualitative trend of increased muscle mass with dose. | [9] |
Experimental Protocols
Key this compound In Vitro Study (Kanno et al., 2013)
Figure 3: Experimental Workflow for this compound In Vitro Study.
-
Treatment: Cells were treated with this compound (500 nM), dihydrotestosterone (DHT, 500 nM), or a solvent control.[14]
-
Differentiation: Myogenic differentiation was induced by switching to a differentiation medium.[14]
-
Analysis:
-
The expression of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin was measured using qRT-PCR at various time points.[6][7]
-
Follistatin (Fst) mRNA expression was also quantified via qRT-PCR.[6][7]
-
Myosin heavy chain (MyHC) protein levels, a marker of terminal differentiation, were assessed by immunoblotting.[14]
-
To confirm AR-dependence, experiments were repeated with the AR antagonist, flutamide.[1]
-
Key RAD-140 In Vivo Study (Hentka et al., 2025)
Figure 4: Experimental Workflow for RAD-140 In Vivo Study.
-
Groups: Animals were divided into four groups: RAD140 with functional overload (FO), RAD140-Control, Vehicle-Control, and Vehicle-FO.[11][12]
-
Functional Overload: A model of resistance training was induced in the plantaris muscle through synergist ablation.[15]
-
Administration: RAD140 was administered through the drinking water for 14 days.[11][12]
-
Analysis: At the end of the study, muscle weights of the triceps-surae group were measured, and muscle fiber cross-sectional area (CSA) was determined through histological analysis.[11][12]
Conclusion for the Research Community
Both this compound and RAD-140 show compelling, albeit different, preclinical evidence for promoting muscle hypertrophy.
-
RAD-140 appears to be a classic, potent SARM, demonstrating significant anabolic effects on muscle in vivo with a high degree of tissue selectivity.[9] Its mechanism is well-understood within the context of androgen receptor agonism.[2]
-
This compound presents a more novel mechanism of action, combining partial AR agonism with myostatin inhibition via follistatin upregulation.[6][7] This dual pathway is theoretically very potent for muscle growth. The in vitro data strongly supports this unique mechanism, showing superior induction of myogenic regulatory factors compared to DHT.[6][7]
The primary gap in the current understanding is the lack of direct comparative studies. Future research should aim to evaluate this compound and RAD-140 head-to-head in the same in vitro and in vivo models to provide a definitive comparison of their hypertrophic potential. Such studies should include quantitative endpoints like muscle protein synthesis rates, muscle fiber size distribution, and functional strength assessments. Until such data is available, any claims of superiority of one compound over the other remain speculative. Both compounds warrant further investigation as potential therapeutics for muscle-wasting conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. maxmusclelabs.com [maxmusclelabs.com]
- 3. swolverine.com [swolverine.com]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats | Budaya | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 14. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 15. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
YK11: A Comparative Analysis of its Anabolic Activity Against Other Steroidal SARMs
For Researchers, Scientists, and Drug Development Professionals
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects. Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in tissues like muscle and bone, minimizing androgenic side effects in other tissues. This compound, in particular, stands out due to its unique dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor via the induction of follistatin. This guide provides a comprehensive comparison of this compound's anabolic activity with other steroidal SARMs, supported by available experimental data.
Quantitative Data Summary
Direct quantitative comparisons of this compound with other steroidal SARMs in peer-reviewed literature are limited. The majority of the available data comes from in vitro studies comparing this compound to the natural androgen, dihydrotestosterone (DHT).
| Compound | Assay Type | Cell Line | Parameter Measured | Result | Reference |
| This compound | In vitro Myogenic Activity | C2C12 Myoblasts | Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levels | More significant induction than DHT | [1] |
| This compound | In vitro Myogenic Activity | C2C12 Myoblasts | Follistatin (Fst) mRNA expression | Induced expression (not observed with DHT) | [1] |
| DHT | In vitro Myogenic Activity | C2C12 Myoblasts | Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levels | Induced expression | [1] |
| DHT | In vitro Myogenic Activity | C2C12 Myoblasts | Follistatin (Fst) mRNA expression | No induction | [1] |
Note: The lack of publicly available, direct comparative in vivo studies (e.g., Hershberger assay) for this compound against other steroidal SARMs necessitates a qualitative comparison based on their distinct mechanisms of action.
Qualitative Comparison with Other SARMs
| SARM | Class | Primary Mechanism of Anabolic Action | Known Characteristics |
| This compound | Steroidal | Partial AR Agonist & Myostatin Inhibitor (via Follistatin) | Considered highly potent for muscle growth due to its dual mechanism.[2][3] May offer a "drier" gain with less water retention. |
| S-23 | Non-steroidal | Full AR Agonist | Known for high binding affinity to the AR, leading to significant increases in muscle mass and strength, but also strong suppression of natural testosterone production. Often compared to high doses of testosterone and anabolic steroids in its effects. |
| LGD-4033 (Ligandrol) | Non-steroidal | AR Agonist | One of the more potent SARMs for building lean muscle mass with strong anabolic effects in muscle and bone. |
| RAD-140 (Testolone) | Non-steroidal | AR Agonist | Exhibits potent anabolic activity in muscle and bone and is noted for its potential neuroprotective effects. |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound's anabolic effects are mediated through two primary pathways: partial activation of the androgen receptor and the induction of follistatin, a potent inhibitor of myostatin.
References
- 1. scispace.com [scispace.com]
- 2. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Social Interest Data as a Proxy for Off-Label Performance-Enhancing Drug Use: Implications and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
a complete list of confirming the neurotoxic potential of YK11 in animal studies
Neurotoxic Potential of YK11: A Comparative Guide Based on Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current scientific evidence regarding the neurotoxic potential of the selective androgen receptor modulator (SARM), this compound. The information presented herein is based on available animal studies to facilitate an objective comparison and understanding of its neurological effects.
Executive Summary
Recent in vivo research has brought to light significant concerns regarding the neurotoxic potential of this compound. A key study in a rat model demonstrated that this compound, at anabolic doses, can cross the blood-brain barrier and negatively impact hippocampal function, leading to impairments in memory. The observed neurotoxic effects are linked to several mechanisms, including the induction of neuroinflammation, downregulation of crucial signaling pathways for neuronal health, and the initiation of apoptosis (programmed cell death) in hippocampal cells. These findings challenge the perception of this compound as a compound with minimal side effects and highlight the need for further investigation into its neurological safety profile.
Comparative Analysis of Neurotoxic Effects
To date, a singular yet comprehensive animal study provides the primary evidence for the neurotoxic potential of this compound. The findings from this study are summarized below, offering a baseline for comparison with other compounds that may be evaluated in the future.
Quantitative Data from In Vivo Rat Study
The following table summarizes the key quantitative findings from a 5-week study on the effects of this compound (0.35 mg/kg) on the rat hippocampus.
| Biomarker Category | Marker | Effect of this compound Administration | Percentage Change vs. Control (Approximate) | Reference |
| Pro-inflammatory Cytokines | Interleukin-1β (IL-1β) | Increased | Not specified | [1] |
| Interleukin-6 (IL-6) | Increased | Not specified | [1] | |
| Anti-inflammatory Cytokine | Interleukin-10 (IL-10) | Reduced | Not specified | [1] |
| Apoptotic Proteins | p38 MAPK | Heightened Activity | Not specified | [1] |
| Bax/Bcl-2 Ratio | Increased (Pro-apoptotic) | Not specified | [1] | |
| Cleaved Caspase-3 | Increased | Not specified | [1] | |
| Neurotrophic Signaling | BDNF/TrkB/CREB Pathway | Downregulated | Not specified | [1] |
| Cognitive Function | Aversive Memory Consolidation | Impaired | Not specified | [1][2] |
Detailed Experimental Protocols
The methodologies outlined below are based on the primary animal study investigating this compound's neurotoxicity.
Animal Model and Dosing Regimen
-
Species: Male Wistar rats.
-
Duration: 5 weeks.
-
Groups:
-
Control
-
This compound (0.35 mg/kg, administered orally)
-
Exercise (EXE) (swimming)
-
EXE + this compound
-
-
Rationale for Dose: The selected dose is considered an anabolic dose.[1]
Behavioral Analysis
-
Test: Aversive memory consolidation was assessed to determine cognitive impairments.[1]
-
Methodology: Specific details of the behavioral test paradigm were not fully elaborated in the abstract.
Biochemical and Molecular Analysis
-
Tissue Preparation: Hippocampal tissue was isolated for analysis.
-
Cytokine Measurement: Levels of pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines were quantified.[1]
-
Protein Analysis (Western Blot): The activity and levels of key proteins in apoptotic and neurotrophic signaling pathways were measured. This included p38 MAPK, Bax, Bcl-2, and cleaved caspase-3.[1]
-
Signaling Pathway Analysis: The study investigated the downregulation of the BDNF/TrkB/CREB signaling cascade.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathways affected by this compound and the general experimental workflow.
Caption: this compound's neurotoxic signaling cascade in the hippocampus.
Caption: Overview of the in vivo experimental workflow.
Discussion and Future Directions
The available evidence from a key animal study strongly suggests that this compound possesses neurotoxic potential.[1] The compound's ability to permeate the brain and interact with androgen receptors in the hippocampus triggers a cascade of detrimental effects, including neuroinflammation and apoptosis, which culminate in cognitive deficits.[1][2] While some negative effects on inflammatory and apoptotic markers were mitigated when combined with exercise, the downregulation of the critical BDNF/TrkB/CREB signaling pathway persisted.[1]
It is crucial to note that the body of research on this compound's neurological effects is still in its infancy and currently relies on a single, though significant, animal study. Therefore, further research is imperative to fully characterize its neurotoxic profile. Future studies should aim to:
-
Investigate a wider range of doses to establish a dose-response relationship.
-
Assess the long-term neurological consequences of this compound exposure.
-
Explore its effects on other brain regions beyond the hippocampus.
-
Compare its neurotoxic potential directly with other SARMs and anabolic steroids in standardized assays.
References
a complete list of YK11's efficacy in comparison to known myostatin inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a member of the transforming growth-β superfamily, is a potent negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy, cachexia, and sarcopenia. While several myostatin inhibitors have advanced to clinical trials, a novel compound, YK11, has garnered significant interest for its unique dual mechanism of action. This guide provides a comprehensive comparison of the preclinical efficacy of this compound against the clinically evaluated efficacy of established myostatin inhibitors, supported by available experimental data and protocols.
Overview of Mechanisms
Myostatin signaling is initiated by the binding of the myostatin dimer to the activin type IIB receptor (ActRIIB), which then recruits and activates the activin type I receptor (ALK4/5). This complex phosphorylates SMAD2 and SMAD3, leading to their translocation into the nucleus, where they inhibit the transcription of genes crucial for myogenesis.
The compounds discussed herein inhibit this pathway through distinct mechanisms:
-
This compound : A synthetic steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR). Uniquely, it also induces muscle cells to produce more Follistatin, a natural antagonist of myostatin.[1][2] This dual action—AR activation and myostatin inhibition via Follistatin—positions it as a compound of significant interest.
-
Follistatin (Gene Therapy) : Involves the administration of a gene encoding for Follistatin, a natural myostatin-binding protein, to increase its circulating levels and thereby neutralize myostatin.
-
ACE-031 (Sotatercept) : A recombinant fusion protein consisting of the extracellular domain of the human ActRIIB receptor linked to a portion of a human antibody. It acts as a "decoy receptor," binding to myostatin and other related ligands to prevent them from interacting with the native receptors on muscle cells.[3][4]
-
Landogrozumab (LY2495655) & Stamulumab (MYO-029) : Monoclonal antibodies that directly bind to and neutralize circulating myostatin.[5][6]
-
Bimagrumab (BYM338) : A fully human monoclonal antibody that binds directly to the ActRIIB receptor, blocking signaling from myostatin and other ligands like activin.[7][8]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the myostatin signaling pathway and the points at which different inhibitors exert their effects.
Quantitative Efficacy Comparison
Direct comparison of this compound with other myostatin inhibitors is challenging due to the disparate nature of the available data. This compound has only been studied in preclinical in vitro and animal models, whereas other agents have undergone human clinical trials. The following tables summarize the available quantitative data.
Table 1: Preclinical Efficacy of this compound
| Metric | Model System | Treatment | Result | Source |
| Myogenic Regulatory Factors (MRF) Expression | C2C12 Mouse Myoblasts | 500 nM this compound | More significant induction of MyoD, Myf5, and myogenin mRNA vs. 500 nM DHT | [9] |
| Follistatin (Fst) Expression | C2C12 Mouse Myoblasts | 500 nM this compound | Significant induction of Fst mRNA (not observed with DHT) | [9][10] |
| Muscle Wasting Prevention | Sepsis mouse model | 350-700 mg/kg this compound | Prevented sepsis-induced muscle wasting and reduced inflammatory cytokines | [11][12] |
Table 2: Clinical Efficacy of Myostatin Inhibitors in Humans
| Compound | Population | Dose | Metric | Result (vs. Placebo) | Source |
| ACE-031 | Healthy Postmenopausal Women | 3 mg/kg (single s.c. dose) | Total Lean Body Mass (DXA) | +3.3% increase at Day 29 | [13][14] |
| 3 mg/kg (single s.c. dose) | Thigh Muscle Volume (MRI) | +5.1% increase at Day 29 | [13][14] | ||
| Landogrozumab (LY2495655) | Older Fallers | 360 mg (s.c. every 4 wks) | Appendicular Lean Body Mass (aLBM) | +0.43 kg increase at 24 weeks | [15] |
| Pts Undergoing Hip Arthroplasty | 315 mg (s.c. every 4 wks) | Appendicular Lean Body Mass (aLBM) | Statistically significant increase vs. placebo at Week 16 | [5] | |
| Bimagrumab (BYM338) | Sporadic Inclusion Body Myositis (sIBM) | 30 mg/kg (single IV dose) | Thigh Muscle Volume (MRI) | +6.5% increase at Week 8 | [7] |
| 30 mg/kg (single IV dose) | Lean Body Mass (DXA) | +5.7% increase at Week 8 | [7] | ||
| sIBM (Long-term study) | 10 mg/kg (IV every 4 wks) | 6-Minute Walk Distance (6MWD) | Did not meet primary endpoint vs. placebo at 52 weeks | [3] | |
| Follistatin (AAV1.CMV.FS344 Gene Therapy) | Becker Muscular Dystrophy (BMD) | 6 x 10¹¹ vg/kg/leg (IM injection) | 6-Minute Walk Distance (6MWD) | +29m to +108m improvement in 2 of 3 patients | [16][17] |
Note: Many clinical trials for myostatin inhibitors, including those for ACE-031 and Bimagrumab, were discontinued due to safety concerns or failure to meet primary functional endpoints, despite successfully increasing muscle mass.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key experiments cited.
This compound: In Vitro Myogenic Differentiation of C2C12 Cells
-
Objective : To determine the effect of this compound on the differentiation of myoblasts and its mechanism of action.
-
Cell Culture : Mouse C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.
-
Differentiation Induction : To induce differentiation, the medium was switched to DMEM with 2% horse serum, containing either this compound (500 nM), Dihydrotestosterone (DHT, 500 nM as a positive control), or a solvent control.
-
Analysis :
-
Quantitative RT-PCR : After 2-4 days of treatment, total RNA was isolated. The mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin (Fst) were quantified and normalized against β-actin.
-
Neutralization Assay : To confirm the role of Follistatin, an anti-Fst antibody was added to the differentiation medium alongside this compound. The effect on myogenic differentiation was then re-assessed.[9]
-
ACE-031: Phase I Clinical Trial in Healthy Volunteers
-
Objective : To evaluate the safety, pharmacokinetics, and pharmacodynamics of a single dose of ACE-031.[13]
-
Study Design : A randomized, double-blind, placebo-controlled, single ascending-dose trial.
-
Participants : 48 healthy, postmenopausal women.
-
Intervention : Participants were randomized (3:1 ratio) to receive a single subcutaneous (s.c.) injection of ACE-031 (doses ranging from 0.02 to 3 mg/kg) or a placebo.
-
Follow-up : 57 days.
-
Primary Endpoints : Safety and tolerability.
-
Pharmacodynamic Assessments :
-
Lean Body Mass : Measured by Dual-Energy X-ray Absorptiometry (DXA) at baseline and various time points post-dose.
-
Muscle Volume : Thigh muscle volume was assessed by Magnetic Resonance Imaging (MRI).
-
Biomarkers : Serum biomarkers for bone and fat metabolism were analyzed.[13]
-
Follistatin: Phase I/IIa Gene Therapy Trial in BMD Patients
-
Objective : To assess the safety and efficacy of AAV1.CMV.FS344 gene therapy in patients with Becker Muscular Dystrophy (BMD).[16]
-
Study Design : A proof-of-principle clinical trial.
-
Participants : 6 ambulatory male patients with BMD.
-
Intervention : Direct bilateral intramuscular (IM) injections into the quadriceps muscles with an adeno-associated virus vector carrying the gene for the Follistatin 344 isoform (AAV1.CMV.FS344). Two dose cohorts were used: 3 × 10¹¹ vector genomes (vg)/kg/leg and 6 × 10¹¹ vg/kg/leg.
-
Follow-up : 6 to 12 months.
-
Primary Outcome Measure : Change in distance walked in the 6-Minute Walk Test (6MWT).
-
Secondary Assessments : Stair climbing tests and histological analysis of muscle biopsies to assess changes in muscle fiber size, central nucleation, and fibrosis.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. A Phase 2 Randomized Study Investigating the Efficacy and Safety of Myostatin Antibody LY2495655 versus Placebo in Patients Undergoing Elective Total Hip Arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Treatment of sporadic inclusion body myositis with bimagrumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase 1/2a follistatin gene therapy trial for becker muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 16. | BioWorld [bioworld.com]
- 17. musculardystrophynews.com [musculardystrophynews.com]
a complete list of cross-study validation of YK11's impact on sepsis
Disclaimer: The information presented in this guide regarding YK11 and its impact on sepsis is based on a single preclinical study. There is currently no cross-study validation or human clinical trial data available. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a promotion or endorsement of this compound for any clinical application.
Introduction
Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The search for novel therapeutic agents to mitigate the devastating effects of sepsis is ongoing. One compound that has been investigated in a preclinical setting is this compound, a selective androgen receptor modulator (SARM) and myostatin inhibitor. This guide provides a comprehensive overview of the existing research on this compound's impact on sepsis, comparing its proposed mechanism and effects with established and emerging therapeutic strategies.
This compound and Sepsis: A Singular Preclinical Investigation
To date, the body of evidence for this compound's effect on sepsis is limited to a single animal study. This study investigated this compound as a preventative supplement for bacterial sepsis in a mouse model.[1][2][3] The research suggested that this compound may help alleviate muscle wasting and reduce the inflammatory environment associated with sepsis.[1][2]
Experimental Protocol of the Key Study
The primary study on this compound and sepsis utilized a mouse model to investigate its preventative potential. Here is a summary of the experimental methodology:
-
Animal Model: Eight-week-old male BALB/c mice were used.
-
Intervention: Mice were orally administered this compound at doses of 350 mg/kg and 700 mg/kg for 10 consecutive days.
-
Sepsis Induction: Following the 10-day this compound administration, sepsis was induced by intraperitoneally injecting E. coli K1.
-
Outcome Measures: The study assessed several parameters, including:
-
Survival rate
-
Body weight and muscle mass
-
Levels of serum endotoxin
-
Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12p70) and anti-inflammatory cytokine (IL-10)
-
Organ damage markers
-
Expression of muscle regulatory factors
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical study on this compound and sepsis.
Table 1: Effect of this compound on Survival Rate in Septic Mice
| Treatment Group | Survival Rate (at 75 hours post-infection) |
| E. coli K1 | 0% |
| This compound (350 mg/kg) + E. coli K1 | Increased survival (specific percentage not provided in abstract) |
| This compound (700 mg/kg) + E. coli K1 | Further increased survival (specific percentage not provided in abstract) |
Table 2: Effect of this compound on Inflammatory Cytokines in Septic Mice
| Cytokine | E. coli K1 Group | This compound-Treated Group |
| TNF-α | Significantly elevated | Repressed levels |
| IL-1β | Significantly elevated | Repressed levels |
| IL-6 | Significantly elevated | Repressed levels |
| IL-12p70 | Significantly elevated | Repressed levels |
| IL-10 | Significantly elevated | Repressed levels |
Table 3: Effect of this compound on Muscle Wasting and Organ Damage in Septic Mice
| Parameter | E. coli K1 Group | This compound-Treated Group |
| Muscle Mass | Significant loss | Prevented loss |
| Body Weight | Significant loss | Prevented loss |
| Organ Damage Markers | Increased levels | Repressed levels |
| Serum Endotoxin Levels | Significantly elevated | Reduced levels |
Proposed Mechanism of Action of this compound in Sepsis
This compound is a unique compound with a dual mechanism of action as both a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[4][5][6] Its potential effects in a sepsis context are thought to be mediated through these pathways.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in mitigating sepsis-induced muscle atrophy and inflammation.
Experimental Workflow Diagram
Caption: Experimental workflow for the preclinical study of this compound's impact on bacterial sepsis in mice.
Comparison with Other Sepsis Treatments
Direct comparative studies between this compound and other sepsis therapies are non-existent. However, a comparison of their mechanisms and therapeutic goals can be informative for a research audience.
Table 4: Comparison of this compound with Standard and Emerging Sepsis Therapies
| Therapeutic Agent/Strategy | Mechanism of Action | Reported Effects in Sepsis | Stage of Development |
| This compound | Selective Androgen Receptor Modulator (SARM); Myostatin Inhibitor[4][5][6] | Reduced inflammation, decreased muscle wasting, improved survival in a mouse model.[1][2][3] | Preclinical |
| Broad-Spectrum Antibiotics | Inhibit bacterial growth or kill bacteria. | Essential for controlling the underlying infection.[7][8][9] | Standard of Care |
| Intravenous Fluids | Restore tissue perfusion and blood pressure. | A cornerstone of sepsis resuscitation.[7][8][10][11] | Standard of Care |
| Vasopressors | Constrict blood vessels to increase blood pressure. | Used in septic shock to maintain organ perfusion.[7][8] | Standard of Care |
| Corticosteroids | Modulate the inflammatory response. | May benefit specific patient subgroups by reducing inflammation.[12] | Used in specific cases |
| Immunomodulatory Agents (e.g., cytokine blockers, checkpoint inhibitors) | Target specific components of the immune response to either suppress hyperinflammation or reverse immunosuppression. | Varies depending on the agent; aims to restore immune homeostasis.[13][14] | Investigational |
| Mesenchymal Stem Cells | Possess immunomodulatory and regenerative properties. | Preclinical and early clinical studies suggest potential to reduce inflammation and repair tissue damage.[13][15] | Investigational |
Conclusion and Future Directions
The singular preclinical study on this compound presents an interesting, yet nascent, area of investigation for sepsis therapeutics. The compound's dual action as a SARM and myostatin inhibitor offers a novel approach to simultaneously targeting muscle wasting and inflammation, two critical components of sepsis pathophysiology.
However, the complete absence of cross-study validation and human clinical trials cannot be overstated. The pro-inflammatory and potential neurotoxic effects of this compound observed in other contexts also warrant careful consideration.[16]
For the scientific community, the existing study on this compound and sepsis should be viewed as a preliminary finding that requires rigorous independent replication and further investigation. Future research should focus on:
-
Replication Studies: Independent validation of the initial findings in different preclinical models of sepsis.
-
Dose-Response and Safety Studies: Establishing a therapeutic window and a comprehensive safety profile for this compound in the context of sepsis.
-
Mechanism of Action: Further elucidating the precise molecular mechanisms by which this compound modulates the inflammatory response in sepsis.
-
Comparative Studies: Directly comparing the efficacy and safety of this compound with standard and other emerging sepsis therapies in preclinical models.
Until such data becomes available, the potential role of this compound in the clinical management of sepsis remains purely speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 4. YK-11 - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. swolverine.com [swolverine.com]
- 7. Diagnosis and management of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endsepsis.org [endsepsis.org]
- 9. Caring for Patients with Sepsis | Sepsis | CDC [cdc.gov]
- 10. Surviving sepsis campaign: international guidelines for management of sepsis and septic shock 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surviving Sepsis Campaign 2021 Adult Guidelines | SCCM [sccm.org]
- 12. mdpi.com [mdpi.com]
- 13. Emerging drugs for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging therapeutic targets for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the current trends in Sepsis treatment research and development? [synapse.patsnap.com]
- 16. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
a complete list of assessing the androgenic to anabolic ratio of YK11 versus testosterone
A definitive in vivo assessment of the anabolic-to-androgenic ratio for the selective androgen receptor modulator (SARM) YK11 remains unavailable in peer-reviewed scientific literature. While testosterone's ratio is firmly established at 1:1, this compound, an experimental compound, has yet to undergo the standardized in vivo assays necessary for a direct quantitative comparison. This guide synthesizes the current understanding of both compounds, presenting available preclinical data, established signaling pathways, and the standardized experimental protocol for determining the anabolic-to-androgenic ratio.
Quantitative Assessment of Anabolic-to-Androgenic Ratio
The anabolic-to-androgenic ratio is a critical metric for researchers in drug development, indicating a compound's ability to promote muscle growth (anabolic effect) relative to its effects on male sexual characteristics (androgenic effect). For testosterone, this ratio serves as the benchmark.
| Compound | Anabolic-to-Androgenic Ratio | Administration Route |
| Testosterone | 1:1 | Injectable, Transdermal |
| This compound | Not Available | Oral |
Note: The anabolic-to-androgenic ratio for this compound is listed as "Not Available" due to a lack of published in vivo studies, specifically the Hershberger assay, required for its determination.
While a quantitative ratio for this compound is not available, in vitro studies on muscle and bone cells suggest it possesses potent anabolic properties.[1] Laboratory studies on mouse and human myoblasts have indicated that this compound may induce muscle cell differentiation and growth more potently than dihydrotestosterone (DHT).[2] Furthermore, these preclinical studies suggest this compound exhibits strong anabolic activity with potentially minimal androgenic effects on non-muscle tissue, a hallmark of selective androgen receptor modulators.[2] However, it is crucial to note that these findings are from cell-based assays and have not been confirmed in animal models using standardized protocols.[2]
Signaling Pathways
The mechanisms of action for testosterone and this compound differ significantly, which may account for their distinct pharmacological profiles.
Testosterone Signaling Pathway
Testosterone exerts its effects through both classical and non-classical signaling pathways. In the classical pathway, testosterone binds to the androgen receptor (AR) in the cytoplasm, leading to the receptor's translocation to the nucleus, where it binds to androgen response elements (AREs) on DNA and modulates gene transcription. The non-classical pathway involves testosterone binding to membrane-associated androgen receptors, leading to rapid activation of intracellular signaling cascades, such as kinase pathways.
Caption: Testosterone Signaling Pathways.
This compound Signaling Pathway
This compound is classified as a selective androgen receptor modulator (SARM) and is a partial agonist of the androgen receptor.[3] Unlike testosterone, it does not induce the full conformational change in the AR required for maximal transcriptional activation.[2] A distinguishing feature of this compound's mechanism is its ability to significantly increase the expression of follistatin, a protein that inhibits myostatin.[3][4] Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound may promote muscle hypertrophy through a pathway that is distinct from traditional androgens.[5]
Caption: this compound Signaling Pathway.
Experimental Protocols
The gold standard for determining the anabolic-to-androgenic ratio of a compound is the Hershberger bioassay.[4] This in vivo assay utilizes castrated male rats to measure the effects of a test substance on both anabolic and androgenic tissues.
The Hershberger Bioassay
Objective: To determine the anabolic and androgenic activity of a test substance.
Experimental Workflow:
Caption: Hershberger Assay Workflow.
Methodology:
-
Animal Model: Immature male rats are castrated to minimize endogenous androgen production. A recovery period of 7 to 14 days allows for the regression of androgen-dependent tissues.
-
Grouping: Animals are divided into several groups:
-
A control group receiving a vehicle (e.g., corn oil).
-
A positive control group receiving a reference androgen, typically testosterone propionate.
-
One or more experimental groups receiving different doses of the test compound.
-
-
Dosing: The test compound, reference androgen, and vehicle are administered daily for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic Indicator: The levator ani muscle is the primary indicator of anabolic activity.
-
Androgenic Indicators: The ventral prostate and seminal vesicles are the primary indicators of androgenic activity.
-
-
Data Analysis: The weights of the levator ani muscle (anabolic effect) and the ventral prostate/seminal vesicles (androgenic effect) from the test compound group are compared to the control group. The anabolic-to-androgenic ratio is then calculated relative to the effects of the reference androgen (testosterone).
Conclusion
A comprehensive and direct comparison of the anabolic-to-androgenic ratio of this compound and testosterone is currently hampered by the absence of in vivo data for this compound. While testosterone's 1:1 ratio is a well-established benchmark, this compound's properties have only been characterized in preclinical, in vitro settings. These preliminary findings suggest a potentially favorable anabolic profile with high anabolic potency and selectivity. However, without data from standardized in vivo assays like the Hershberger bioassay, any claims regarding its anabolic-to-androgenic ratio remain speculative. Further research is required to substantiate the preclinical observations and to establish a definitive pharmacological profile for this compound. Researchers should exercise caution in interpreting the available data and await rigorous in vivo studies to fully elucidate the anabolic and androgenic properties of this compound.
References
- 1. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. fitscience.co [fitscience.co]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
Safety Operating Guide
Essential Procedures for the Safe Disposal of YK11
For Immediate Implementation by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of YK11, a selective androgen receptor modulator (SARM) utilized in research settings. Due to the investigational nature of this compound and the lack of specific disposal protocols, it is imperative to handle it as a potentially hazardous chemical. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
II. Waste Identification and Segregation
Proper segregation of waste is the foundational step in safe disposal. This compound waste must be categorized and separated from general laboratory trash to prevent accidental exposure and environmental contamination.
Table 1: this compound Waste Categorization
| Waste Type | Description |
| Unused/Expired this compound | Pure this compound powder, stock solutions, or any form of the neat compound that is no longer needed or has passed its expiration date. |
| Contaminated Solid Waste | Items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, vials, and other disposable lab supplies. |
| Contaminated Liquid Waste | Solvents, buffers, or any liquid media containing dissolved or suspended this compound. |
It is crucial to never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.
III. Step-by-Step Disposal Protocol
1. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound)"
-
The specific contents, including any solvents and their approximate concentrations.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).
-
An accumulation start date.
-
2. Waste Accumulation:
-
Solid Waste: Place all contaminated solid materials into a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
Liquid Waste: Carefully transfer all contaminated liquid waste into the designated hazardous waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure the SAA is in a well-ventilated, secure area, away from incompatible materials.
3. Arranging for Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[3]
-
Provide the EHS department with a complete and accurate description of the waste contents.
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is transported to a licensed disposal facility for incineration or other appropriate treatment.[4][5]
IV. Workflow for this compound Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
V. Emergency Procedures
In the event of a spill or accidental exposure, follow your institution's established emergency protocols for hazardous chemical incidents. This typically includes:
-
Evacuating the immediate area.
-
Notifying your supervisor and the EHS department.
-
Providing details of the spilled material from the Safety Data Sheet (SDS).
By adhering to these procedures, researchers and laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe and compliant laboratory environment.
References
Personal protective equipment for handling YK11
Disclaimer: YK11 is a research chemical intended for laboratory use only and is not approved for human or veterinary use.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. All chemicals may pose unknown hazards and should be handled with caution. Users must review the complete Safety Data Sheet (SDS) for this compound before handling.[1]
Personal Protective Equipment (PPE)
Given that this compound should be considered hazardous until more information is available, a comprehensive approach to personal protection is crucial.[1] The following PPE is recommended to minimize exposure and ensure safety during handling.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves should be worn to prevent skin contact.[3] Gloves must be impermeable and resistant to the product and solvents used. |
| Body Protection | Laboratory coat | A clean, buttoned lab coat must be worn to protect clothing and skin from contamination.[4][5] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[3] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes or aerosol generation.[5] A face shield should be worn in conjunction with goggles when there is a higher risk of splashes.[4][5] |
| Respiratory Protection | Not generally required under normal handling | A NIOSH-approved respirator may be necessary if handling procedures could generate dust or aerosols, or if working outside of a ventilated enclosure.[6] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in a laboratory setting to protect against spills.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][3]
-
Preparation of Solutions: this compound is a crystalline solid that is soluble in organic solvents like ethanol, methanol, and acetonitrile.[1] When preparing solutions, purge the solvent with an inert gas.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C for long-term stability (≥4 years).[1][7]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1370003-76-1 |
| Molecular Formula | C25H34O6 |
| Molecular Weight | 430.54 g/mol |
| Appearance | Crystalline solid[1] |
| Purity | ≥95% (mixture of diastereomers)[1] or ≥98%[7] |
| Solubility | Soluble in ethanol, methanol, and acetonitrile (approx. 1 mg/ml)[1]; Soluble in DMSO (64.0 mg/mL)[7] |
| Storage | -20°C[1][7] |
| Stability | ≥ 4 years at -20°C[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.
-
Containment: Collect waste in designated, properly labeled, sealed containers.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Do Not: Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the procedural workflow for safely handling this compound and its known signaling mechanism.
Caption: Experimental workflow for safe handling of this compound.
Caption: this compound signaling pathway via Myostatin inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pp-researchlab.com [pp-researchlab.com]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. uab.edu [uab.edu]
- 5. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
